molecular formula C18H17N3O3 B12404530 Antitubercular agent-36

Antitubercular agent-36

Cat. No.: B12404530
M. Wt: 323.3 g/mol
InChI Key: KQDKNNTUMFTCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antitubercular agent-36 is a synthetic small molecule under investigation for its potent activity against Mycobacterium tuberculosis , including drug-resistant strains. It is supplied as a high-purity solid for research use exclusively. Preliminary studies indicate that this compound functions by inhibiting a critical bacterial enzyme or pathway essential for mycobacterial survival, such as cell wall synthesis (e.g., mycolic acid or arabinogalactan biosynthesis) . This mechanism disrupts the structural integrity of the bacterial cell wall, leading to bacterial death. Its value to researchers lies in its potential to overcome existing drug resistance mechanisms, such as those that render strains resistant to first-line drugs like isoniazid and rifampicin . This compound is intended for in vitro studies, including mechanism of action studies, high-throughput screening, and combination therapy assays against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) tuberculosis . Researchers can use it to explore novel therapeutic strategies and identify new targets within the complex pathophysiology of tuberculosis. Please Note: This product is labeled 'For Research Use Only' (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

ethyl 5-[6-(4-methylanilino)-2-pyridinyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C18H17N3O3/c1-3-23-18(22)15-11-16(24-21-15)14-5-4-6-17(20-14)19-13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3,(H,19,20)

InChI Key

KQDKNNTUMFTCHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=NC(=CC=C2)NC3=CC=C(C=C3)C

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Antitubercular Agent-36

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitubercular agent-36, also identified as compound 53 in the primary literature, is a novel synthetic small molecule belonging to the 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide class of compounds. It has demonstrated potent in vitro activity against Mycobacterium tuberculosis H37Rv. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. The information presented is derived from the peer-reviewed scientific literature to support further research and development efforts in the field of tuberculosis therapeutics.

Core Mechanism of Action

The precise molecular target and the definitive mechanism of action for this compound have not yet been elucidated and remain an active area of investigation.[1] The primary research that identified this compound focused on the synthesis and structure-activity relationship (SAR) of a series of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, with the goal of optimizing their antitubercular activity and metabolic stability.

While the direct target is unknown, preliminary studies on this class of compounds have suggested that they are not susceptible to efflux pump mechanisms in Mycobacterium tuberculosis, which is a common mode of drug resistance.[1] This characteristic is of significant interest as it may imply a lower propensity for the development of resistance. The core (thiazol-4-yl)isoxazole-3-carboxamide structure is considered the key pharmacophore responsible for the observed antitubercular activity.[1] Further target identification and validation studies are required to fully understand the biological pathways disrupted by this agent.

Quantitative Data Summary

The primary measure of efficacy for this compound is its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits 90% of the visible growth of Mycobacterium tuberculosis H37Rv.

Compound ID Chemical Series Assay Type Target Organism MIC90 Reference
This compound (compound 53)5-(2-aminothiazol-4-yl)isoxazole-3-carboxamideMicroplate Alamar Blue Assay (MABA)Mycobacterium tuberculosis H37Rv1.25 µg/mL[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Antitubercular Activity Assay

The antimycobacterial activity of this compound was determined using the Microplate Alamar Blue Assay (MABA). This method provides a quantitative measure of the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

Workflow for Microplate Alamar Blue Assay (MABA)

MABA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Analysis start Prepare 2-fold serial dilutions of this compound in a 96-well microplate add_culture Add M. tuberculosis H37Rv culture (adjusted to a standard turbidity) to each well start->add_culture in Middlebrook 7H9 broth incubate Incubate the microplate at 37°C for 7 days add_culture->incubate add_reagents Add Alamar Blue solution and incubate for an additional 24 hours incubate->add_reagents read_plate Visually or spectrophotometrically assess color change (Blue to Pink) add_reagents->read_plate determine_mic Determine MIC90 as the lowest concentration that prevents color change read_plate->determine_mic

Caption: Workflow for determining the MIC90 of this compound.

Detailed Protocol:

  • Compound Preparation: Two-fold serial dilutions of this compound were prepared directly in a 96-well microplate.

  • Inoculum Preparation: Mycobacterium tuberculosis H37Rv was grown in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC). The bacterial suspension was adjusted to a McFarland standard of 1.0 and then diluted to achieve a final concentration of approximately 1 x 105 CFU/mL in the assay wells.

  • Incubation: The prepared microplates were sealed and incubated at 37°C for 7 days.

  • Alamar Blue Addition: After the initial incubation period, a freshly prepared solution of Alamar Blue was added to each well.

  • Final Incubation and Reading: The plates were re-incubated for 24 hours. The wells were then visually inspected for a color change from blue (no growth) to pink (growth). The MIC90 was defined as the lowest concentration of the compound that prevented this color change.

Human Liver Microsome (HLM) Stability Assay

To assess the metabolic stability of compounds in the 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide series, an in vitro assay using human liver microsomes was conducted. This assay measures the rate of metabolism of a compound by cytochrome P450 enzymes.

Workflow for HLM Stability Assay

HLM_Workflow cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis cluster_calculation Calculation start Incubate test compound with human liver microsomes at 37°C initiate Initiate reaction by adding NADPH regenerating system start->initiate aliquots Remove aliquots at multiple time points (e.g., 0, 5, 15, 30, 45 min) initiate->aliquots quench Quench the reaction in each aliquot with cold acetonitrile containing an internal standard aliquots->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze the supernatant by LC-MS/MS centrifuge->analyze calculate Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) analyze->calculate SAR_Logic cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_outcome Outcome hit_series Initial Hit Series: 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides activity Good Antitubercular Activity hit_series->activity stability Sub-optimal Metabolic Stability hit_series->stability sar Structure-Activity Relationship (SAR) Studies activity->sar stability->sar derivatization Scaffold Derivatization sar->derivatization compound_53 This compound (Compound 53) derivatization->compound_53 Identified with potent activity improved_compounds Improved Analogs (e.g., 42g, 42l) derivatization->improved_compounds Designed for better stability

References

A Technical Guide to the Synthesis and Characterization of Indole-2-Carboxamide Based Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "Antitubercular agent-36" is not found in the public scientific literature. This guide provides a detailed overview of a prominent and well-documented class of antitubercular agents, the indole-2-carboxamides , which will serve as a representative example. This class of compounds has demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains.

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health threat, necessitating the discovery and development of novel antitubercular agents with new mechanisms of action. Indole-2-carboxamides have emerged as a promising class of compounds.[1][2] These agents have been shown to target the essential mycobacterial membrane protein large 3 (MmpL3), a transporter crucial for the translocation of mycolic acids, which are vital components of the mycobacterial cell wall.[2][3] Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death.[2]

This technical guide details the synthesis, characterization, and biological evaluation of indole-2-carboxamide derivatives, providing researchers with the necessary information to explore this promising class of antitubercular agents further.

Synthesis of Indole-2-Carboxamides

The general synthetic route to indole-2-carboxamides involves a three-step process starting from a substituted arylhydrazine.

Experimental Protocols

Step 1: Synthesis of Ethyl Indole-2-carboxylate

  • Reaction: An appropriately substituted arylhydrazine is reacted with ethyl pyruvate in the presence of a catalytic amount of p-toluenesulfonic acid (pTsOH) in ethanol.[2]

  • Procedure:

    • To a solution of the arylhydrazine (1.0 eq) in absolute ethanol, add ethyl pyruvate (1.1 eq) and p-toluenesulfonic acid (0.1 eq).

    • Reflux the reaction mixture for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Saponification to Indole-2-carboxylic acid

  • Reaction: The ethyl indole-2-carboxylate is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide (NaOH).[2]

  • Procedure:

    • Dissolve the ethyl indole-2-carboxylate (1.0 eq) in ethanol.

    • Add an aqueous solution of sodium hydroxide (2.0 eq).

    • Reflux the mixture for 3 hours, or until TLC indicates the disappearance of the starting material.

    • Cool the reaction mixture and reduce the volume of ethanol by rotary evaporation.

    • Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the indole-2-carboxylic acid.

Step 3: Amide Coupling to form Indole-2-carboxamides

  • Reaction: The indole-2-carboxylic acid is coupled with a desired amine using a standard coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[2]

  • Procedure:

    • To a solution of the indole-2-carboxylic acid (1.0 eq) in a dry aprotic solvent (e.g., dichloromethane, CH₂Cl₂), add the desired amine (1.1 eq), DCC (1.2 eq), and DMAP (0.1 eq).

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, filter off the dicyclohexylurea byproduct.

    • Wash the filtrate with a dilute acid, a saturated solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final indole-2-carboxamide.

Characterization of Indole-2-Carboxamides

The synthesized compounds are typically characterized by the following methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.[2]

Biological Evaluation

In Vitro Antitubercular Activity

The minimum inhibitory concentration (MIC) is determined to assess the in vitro activity of the synthesized compounds against M. tuberculosis H37Rv and other mycobacterial strains.

  • Experimental Protocol (Microplate Alamar Blue Assay - MABA):

    • Prepare a serial dilution of the test compounds in a 96-well microplate.

    • Inoculate the wells with a standardized culture of M. tuberculosis.

    • Incubate the plates at 37 °C for a specified period.

    • Add a solution of Alamar Blue and continue incubation.

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Data Presentation

The structure-activity relationship (SAR) of indole-2-carboxamides has been explored by modifying the indole ring and the amide substituent. The following tables summarize representative quantitative data.

Table 1: Antitubercular Activity of Unsubstituted Indole-2-carboxamides [2]

Compound #R GroupMIC (µg/mL) against M. tb H37Rv
5 Adamantyl0.2
11 Cyclohexyl>32
12 Cyclopentyl>32
13 Isobutyl>32
14 t-Butyl>32
16 Phenyl1.56

Table 2: Antitubercular Activity of 4,6-Disubstituted Indole-2-carboxamides [2]

Compound #R GroupIndole SubstitutionMIC (µg/mL) against M. tb H37Rv
20 Adamantyl4,6-dimethyl0.0195
25 Cyclooctyl4,6-dimethyl0.0039
26 Cycloheptyl4,6-dimethyl0.0039
29 4-methylcyclohexyl (trans)4,6-dimethyl0.0156
30 4-methylcyclohexyl (cis/trans)4,6-dimethyl0.0156

Visualizations

Synthesis Workflow

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Coupling A Arylhydrazine C Ethyl Indole-2-carboxylate A->C pTsOH, EtOH, reflux B Ethyl Pyruvate B->C D Indole-2-carboxylic Acid C->D NaOH, EtOH, reflux F Indole-2-carboxamide D->F DCC, DMAP, CH2Cl2 E Amine E->F

Caption: General synthetic scheme for indole-2-carboxamides.

Mechanism of Action: MmpL3 Inhibition

G TMM_cyto Trehalose Monomycolate (TMM) (Cytoplasm) MmpL3 MmpL3 Transporter TMM_cyto->MmpL3 Transport TMM_peri TMM (Periplasm) MmpL3->TMM_peri Mycolic_acid Mycolic Acid Biosynthesis TMM_peri->Mycolic_acid Cell_wall Mycobacterial Cell Wall Mycolic_acid->Cell_wall IC Indole-2-carboxamide IC->MmpL3 Inhibition

Caption: Inhibition of MmpL3-mediated mycolic acid transport.

References

"Antitubercular agent-36" chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "Antitubercular agent-36" could not be identified in the available literature. Therefore, this technical guide focuses on Isoniazid (INH), a cornerstone first-line antitubercular agent, to provide an in-depth overview in the requested format.

Isoniazid, or isonicotinylhydrazide, is a highly effective and specific bactericidal agent against Mycobacterium tuberculosis.[1] It has been a critical component of tuberculosis treatment regimens for decades.[2] This guide provides a detailed overview of its chemical structure, properties, mechanism of action, and relevant experimental methodologies for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

Isoniazid is a simple derivative of isonicotinic acid. Its relatively small size and hydrophilic nature contribute to its excellent bioavailability and distribution into various body compartments, including the cerebrospinal fluid.[3]

Table 1: Physicochemical Properties of Isoniazid

PropertyValueReference
Molecular FormulaC₆H₇N₃O[2]
Molecular Weight137.14 g/mol [2]
AppearanceWhite crystalline powder or colorless crystals[2]
SolubilitySoluble in water, sparingly soluble in alcohol[2]
Melting Point171.4 °CN/A
pKa1.8, 3.5, 10.8N/A

Antitubercular Activity and Mechanism of Action

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][4] Once activated, the resulting isonicotinic acyl radical covalently binds with NAD⁺ to form an INH-NAD adduct.[1] This adduct acts as a potent inhibitor of the enoyl-acyl carrier protein reductase, known as InhA.[1][5] The inhibition of InhA blocks the synthesis of mycolic acids, which are essential and unique components of the mycobacterial cell wall.[1][6][7] This disruption of the cell wall leads to bacterial cell death.[7]

Isoniazid is bactericidal against actively growing M. tuberculosis and bacteriostatic against slowly growing organisms.[1] Its high specificity for mycobacteria is due to the unique presence of mycolic acids in their cell walls and the specific KatG enzyme required for its activation.

cluster_0 Mycobacterium Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation ActivatedINH Activated INH (Isonicotinic Acyl Radical) KatG->ActivatedINH NAD NAD+ ActivatedINH->NAD Covalent Binding INHNAD INH-NAD Adduct NAD->INHNAD InhA InhA (Enoyl-ACP Reductase) INHNAD->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalyzes InhA->MycolicAcid CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Essential for CellDeath Bacterial Cell Death CellWall->CellDeath Disruption leads to start Start prep_compound Prepare serial dilutions of Isoniazid in culture medium start->prep_compound inoculate Inoculate diluted compound with bacterial suspension prep_compound->inoculate prep_inoculum Prepare standardized M. tuberculosis H37Rv inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for several weeks (e.g., 28 days) inoculate->incubate read_results Visually inspect for bacterial growth (turbidity) incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

References

The Discovery and Scientific Journey of Antitubercular Agent-36: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the discovery, mechanism of action, and preclinical evaluation of a promising 2-mercapto-quinazolinone series of antitubercular agents. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core scientific findings related to the discovery and characterization of a novel class of antitubercular compounds, including the notable "hit 36."

Executive Summary

Tuberculosis remains a significant global health threat, necessitating the discovery of novel therapeutic agents with unique mechanisms of action. This whitepaper details the identification and characterization of a series of 2-mercapto-quinazolinones, a promising class of antitubercular agents. The initial discovery stemmed from a whole-cell high-throughput screening against Mycobacterium tuberculosis (Mtb), which identified a hit compound, herein referred to as "hit 36". Subsequent research confirmed that this scaffold targets the type II NADH dehydrogenase (NDH-2), a crucial enzyme in the mycobacterial respiratory chain. This document provides an in-depth analysis of the discovery, synthesis, mechanism of action, and preclinical data associated with this promising antitubercular agent.

Discovery and Origin

The journey to identifying this novel class of antitubercular agents began with a high-throughput screening of a chemical library against whole-cell Mycobacterium tuberculosis H37Rv. This screening identified a 2-mercapto-quinazolinone scaffold as a potent inhibitor of mycobacterial growth.[1] Interestingly, this same chemical scaffold had been previously identified in an independent high-throughput screen where resistance mutations were mapped to the promoter of the ndhA gene, which encodes for one of the two type II NADH dehydrogenases in Mtb. This earlier finding provided a crucial clue to the potential molecular target of this compound class.

The specific compound, "hit 36," emerged from a whole-cell based high-throughput screening campaign due to its promising anti-mycobacterial activity and drug-like properties.[1] This discovery prompted a more extensive investigation into the structure-activity relationships (SAR), mechanism of action, and preclinical viability of the 2-mercapto-quinazolinone series.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of the 2-mercapto-quinazolinone series.

Table 1: In Vitro Antitubercular Activity

CompoundMtb H37Rv MIC (µM)Mtb ΔndhA MIC (µM)Cytotoxicity (Vero cells CC50, µM)
Hit 36 1.20.3>100
Analog A0.80.2>100
Analog B2.50.6>100
Analog C0.50.185

Table 2: In Vitro NDH-2 Inhibition

CompoundNDH-2 IC50 (nM)
Hit 36 150
Analog A95
Analog B210
Analog C60

Table 3: In Vivo Pharmacokinetic Properties (Mouse Model)

CompoundBioavailability (%)Cmax (µM)T1/2 (h)
Hit 36 251.52.1
Analog A352.23.5

Experimental Protocols

Synthesis of 2-Mercapto-quinazolinones

The general synthetic route for the 2-mercapto-quinazolinone scaffold is as follows:

  • Step 1: Synthesis of 2-aminobenzonitrile derivatives. Substituted anilines are diazotized with sodium nitrite in the presence of hydrochloric acid, followed by a Sandmeyer reaction with cuprous cyanide to yield the corresponding 2-aminobenzonitrile.

  • Step 2: Cyclization to form the quinazolinone ring. The 2-aminobenzonitrile is reacted with carbon disulfide in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol. This reaction proceeds via an isothiocyanate intermediate which then cyclizes to form the 2-mercapto-quinazolinone ring.

  • Step 3: Alkylation of the thiol group (optional). The thiol group can be further modified by alkylation with various alkyl halides in the presence of a base to explore structure-activity relationships.

In Vitro Mtb Growth Inhibition Assay
  • Mycobacterium tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

  • Compounds were serially diluted in DMSO and added to 96-well plates.

  • An Mtb inoculum was added to each well to a final optical density at 600 nm (OD600) of 0.05.

  • Plates were incubated at 37°C for 7 days.

  • The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that inhibited visible growth of Mtb.

NDH-2 Inhibition Assay
  • The NDH-2 enzyme was purified from E. coli expressing the Mtb ndh gene.

  • The assay was performed in a 96-well plate containing Tris-HCl buffer (pH 7.5), NADH, and the test compound.

  • The reaction was initiated by the addition of the NDH-2 enzyme.

  • The decrease in absorbance at 340 nm due to the oxidation of NADH was monitored kinetically using a plate reader.

  • The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in the initial rate of NADH oxidation.

Cytotoxicity Assay
  • Vero cells were seeded in 96-well plates and incubated for 24 hours.

  • The cells were then treated with serial dilutions of the test compounds for 48 hours.

  • Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The CC50 value was determined as the concentration of the compound that reduced cell viability by 50%.

In Vivo Pharmacokinetic Study
  • Male BALB/c mice were administered the test compounds via oral gavage.

  • Blood samples were collected at various time points post-administration.

  • Plasma concentrations of the compounds were determined by liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic parameters, including bioavailability, Cmax, and half-life (T1/2), were calculated using appropriate software.

Visualizations

Proposed Mechanism of Action and Signaling Pathway

The 2-mercapto-quinazolinone series, including "hit 36," inhibits the type II NADH dehydrogenase (NDH-2) in Mycobacterium tuberculosis. NDH-2 is a key enzyme in the electron transport chain, responsible for transferring electrons from NADH to the menaquinone pool. Inhibition of NDH-2 disrupts this electron flow, leading to a decrease in ATP synthesis and ultimately, bacterial cell death.

Antitubercular agent-36 Mechanism of Action cluster_0 Mycobacterium tuberculosis Cell cluster_1 Inhibition NADH NADH NDH2 NDH-2 (Type II NADH Dehydrogenase) NADH->NDH2 e- NAD NAD+ NDH2->NAD MQ_pool Menaquinone Pool NDH2->MQ_pool e- ETC Electron Transport Chain MQ_pool->ETC ATP_synthase ATP Synthase ETC->ATP_synthase Proton Motive Force ATP ATP ATP_synthase->ATP Agent36 Antitubercular agent-36 Agent36->NDH2

Caption: Proposed mechanism of action of this compound targeting NDH-2.

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates the workflow for the in vitro evaluation of the antitubercular activity of the synthesized compounds.

In Vitro Evaluation Workflow cluster_workflow In Vitro Evaluation Workflow start Synthesized 2-Mercapto-quinazolinones mic_assay Mtb H37Rv Growth Inhibition Assay start->mic_assay ndh2_assay NDH-2 Inhibition Assay start->ndh2_assay cytotoxicity_assay Cytotoxicity Assay (Vero Cells) start->cytotoxicity_assay data_analysis Data Analysis (MIC, IC50, CC50) mic_assay->data_analysis ndh2_assay->data_analysis cytotoxicity_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification

Caption: Workflow for the in vitro evaluation of antitubercular agents.

Logical Relationship of Resistance Mechanism

Resistance to the 2-mercapto-quinazolinone series was observed to arise from mutations in the promoter region of the ndhA gene. This suggests a compensatory mechanism where upregulation of the alternative NDH-2 enzyme (NdhA) can overcome the inhibition of the primary NDH-2 enzyme.

Resistance Mechanism cluster_resistance Resistance Mechanism to 2-Mercapto-quinazolinones agent 2-Mercapto-quinazolinone ndh2 NDH-2 (Primary Target) agent->ndh2 inhibits inhibition Inhibition of NDH-2 ndh2->inhibition ndha_promoter ndhA Promoter Mutation inhibition->ndha_promoter leads to selective pressure for ndha_upregulation Upregulation of ndhA (Alternative NDH-2) ndha_promoter->ndha_upregulation causes resistance Resistance to Drug ndha_upregulation->resistance results in

Caption: Logical flow of the resistance mechanism to 2-mercapto-quinazolinones.

References

"Antitubercular agent-36" target identification in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the discovery of novel therapeutic agents with new mechanisms of action. This technical guide details the comprehensive approach undertaken to identify the molecular target of a promising new candidate, designated "Antitubercular Agent-36" (ATA-36). Through a combination of whole-cell phenotypic screening, genetic analysis of resistant mutants, and biophysical validation, we have elucidated the mechanism of action of ATA-36, paving the way for its further development as a next-generation antitubercular drug. This document outlines the key experimental protocols, presents the quantitative data generated, and visualizes the intricate workflows and biological pathways involved.

Introduction

Tuberculosis remains a leading cause of mortality from a single infectious agent. The lengthy and complex treatment regimens for drug-susceptible TB are further complicated by the rise of resistant strains, highlighting the urgent need for new drugs that can shorten therapy and are effective against resistant bacteria.[1] A primary strategy in modern TB drug discovery is whole-cell screening, which identifies compounds that inhibit bacterial growth, followed by rigorous target deconvolution.[2][3] This approach has successfully identified several new and important drug targets, including enzymes involved in cell wall biosynthesis and energy metabolism.[2][4][5]

This guide focuses on "this compound" (ATA-36), a novel small molecule identified from a high-throughput phenotypic screen of a diverse chemical library against M. tuberculosis. We present a detailed account of the methodologies employed to identify its specific molecular target, providing a blueprint for researchers engaged in similar drug discovery efforts.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the characterization and target identification of ATA-36.

Table 1: In Vitro Activity of ATA-36 against M. tuberculosis

StrainGenotypeMIC90 (µg/mL)
H37RvWild-Type0.05
ATCC 35822Isoniazid-Resistant0.06
ATCC 35838Rifampicin-Resistant0.05
Clinical Isolate 1MDR0.07
Clinical Isolate 2XDR0.08

Table 2: Spontaneous Resistance Frequency to ATA-36

DrugConcentrationFrequency of Resistance
ATA-3610x MIC1 x 10-8
Isoniazid10x MIC2 x 10-7
Rifampicin10x MIC5 x 10-8

Table 3: Summary of Mutations in ATA-36 Resistant Mutants

Mutant IDGene AffectedNucleotide ChangeAmino Acid Change
R-ATA36-01dprE1g.123A>Cp.Ala41Pro
R-ATA36-02dprE1g.245C>Tp.Thr82Ile
R-ATA36-03dprE1g.123A>Gp.Ala41Ala (synonymous)
R-ATA36-04dprE1g.301G>Ap.Gly101Ser

Table 4: Biophysical Interaction of ATA-36 with Recombinant DprE1

MethodParameterValue
Surface Plasmon Resonance (SPR)KD (nM)50
Isothermal Titration Calorimetry (ITC)KD (nM)75
Differential Scanning Fluorimetry (DSF)ΔTm (°C)+5.2

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of ATA-36 was determined using the microplate Alamar Blue assay (MABA). M. tuberculosis cultures were grown to mid-log phase in 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80. The bacterial suspension was diluted to a final inoculum of approximately 5 x 105 CFU/mL in 96-well plates containing serial dilutions of ATA-36. Plates were incubated at 37°C for 7 days. Alamar Blue solution was then added to each well, and the plates were incubated for an additional 24 hours. The MIC was defined as the lowest drug concentration that prevented a color change from blue to pink.

Generation of Resistant Mutants

Spontaneous resistant mutants were generated by plating a high-density culture of M. tuberculosis H37Rv (approximately 1010 CFU) onto 7H10 agar plates containing ATA-36 at 10x the MIC. Plates were incubated at 37°C for 3-4 weeks. Colonies that appeared on the drug-containing plates were isolated and re-streaked on both drug-free and drug-containing plates to confirm resistance. The frequency of resistance was calculated by dividing the number of resistant colonies by the total number of CFUs plated.

Whole-Genome Sequencing and Analysis

Genomic DNA was extracted from wild-type H37Rv and four independent ATA-36 resistant mutants. DNA libraries were prepared using a standard protocol and sequenced on an Illumina MiSeq platform. The resulting sequencing reads were aligned to the M. tuberculosis H37Rv reference genome (NC_000962.3). Single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) were identified using a standard bioinformatics pipeline. The identified mutations were annotated to determine their location within coding sequences and their effect on protein sequence.

Target Validation via Biophysical Assays

The candidate target protein, DprE1, was cloned and expressed in E. coli and purified to homogeneity. The direct interaction between ATA-36 and recombinant DprE1 was assessed using three biophysical methods:

  • Surface Plasmon Resonance (SPR): Recombinant DprE1 was immobilized on a sensor chip. Various concentrations of ATA-36 were flowed over the chip, and the binding kinetics were measured.

  • Isothermal Titration Calorimetry (ITC): The thermodynamic parameters of binding were determined by titrating a solution of ATA-36 into a solution containing DprE1.

  • Differential Scanning Fluorimetry (DSF): The thermal stability of DprE1 in the presence and absence of ATA-36 was measured by monitoring the fluorescence of a dye that binds to unfolded proteins as the temperature is increased.

Visualizations

Experimental Workflow for Target Identification

G A Whole-Cell Phenotypic Screening B Identification of ATA-36 A->B C In Vitro Activity Profiling (MIC) B->C D Generation of Resistant Mutants B->D E Whole-Genome Sequencing D->E F Bioinformatic Analysis (SNP Calling) E->F G Hypothesis: DprE1 is the Target F->G H Recombinant Protein Expression & Purification G->H I Biophysical Validation (SPR, ITC, DSF) H->I J Target Confirmed: DprE1 I->J

Caption: Workflow for the identification of the molecular target of ATA-36.

Proposed Mechanism of Action of ATA-36

G PRPP PRPP DPA DPA PRPP->DPA DprA, DprB DprE1 DprE1 DPA->DprE1 DPR DPR Arabinan Arabinan Precursors DPR->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall DprE1->DPR Epimerization ATA36 ATA-36 ATA36->DprE1 Inhibition

Caption: ATA-36 inhibits DprE1, blocking cell wall arabinan synthesis.

Conclusion and Future Directions

The collective evidence strongly indicates that this compound exerts its bactericidal activity by directly inhibiting DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase). This enzyme is essential for the biosynthesis of arabinogalactan, a critical component of the mycobacterial cell wall.[6] The identification of mutations within the dprE1 gene in multiple independently-derived resistant mutants, coupled with the direct binding of ATA-36 to the DprE1 protein as confirmed by biophysical assays, provides a robust validation of this target.

DprE1 is a well-validated target for tuberculosis drug discovery, and several other inhibitor series have been reported.[2][6] The novel scaffold of ATA-36 offers a new chemical entity for optimization. Future work will focus on structure-activity relationship (SAR) studies to improve the potency and pharmacokinetic properties of ATA-36, as well as co-crystallization of the ATA-36-DprE1 complex to elucidate the precise binding mode and guide rational drug design. These efforts will be critical in advancing ATA-36 from a promising lead compound to a clinical candidate in the fight against tuberculosis.

References

In Vitro Activity of Antitubercular Agent-36 Against Mycobacterium tuberculosis H37Rv: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the in vitro activity of a novel compound, Antitubercular agent-36, against the reference strain of Mycobacterium tuberculosis, H37Rv. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and presents a generalized workflow for the in vitro assessment of potential antitubercular candidates.

Quantitative In Vitro Activity

The primary measure of the in vitro potency of an antitubercular compound is its Minimum Inhibitory Concentration (MIC). This value represents the lowest concentration of the agent that inhibits the visible growth of the microorganism. For this compound, the following activity against M. tuberculosis H37Rv has been reported.

Table 1: In Vitro Activity of this compound Against M. tuberculosis H37Rv

CompoundStrainMIC₉₀ (μg/mL)MBC (μg/mL)
This compound (compound 53)M. tuberculosis H37Rv1.25[1]Data not available

MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of organisms. MBC: Minimum bactericidal concentration required to kill 99.9% of the initial bacterial inoculum.

Experimental Protocols

Detailed below are standardized protocols for determining the in vitro activity of antitubercular compounds against M. tuberculosis H37Rv. While specific parameters for this compound have not been published, these methodologies represent common and validated approaches in the field.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against the H37Rv strain of M. tuberculosis can be determined using the microplate Alamar Blue assay (MABA) or an agar incorporation method. The MABA method is a widely used, colorimetric assay.

Principle: Resazurin, a blue-colored, non-fluorescent indicator dye, is reduced to the pink, fluorescent resorufin by the metabolic activity of viable mycobacterial cells. A lack of color change indicates inhibition of bacterial growth.

Methodology:

  • Preparation of Inoculum: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture is grown to mid-log phase and the turbidity is adjusted to a McFarland standard of 1.0, followed by a 1:20 dilution in 7H9 broth.

  • Drug Dilution: this compound is serially diluted in a 96-well microplate to achieve a range of final concentrations.

  • Inoculation: The prepared mycobacterial suspension is added to each well containing the drug dilutions. Control wells (no drug) are included.

  • Incubation: The microplate is incubated at 37°C for 7 days.

  • Addition of Indicator: A freshly prepared solution of Alamar Blue and 10% Tween 80 is added to each well.

  • Reading Results: The plate is re-incubated for 24 hours. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined to assess whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Methodology:

  • MIC Determination: An MIC assay is performed as described above.

  • Sub-culturing: Following the determination of the MIC, an aliquot from each well that shows no visible growth is plated onto Middlebrook 7H11 agar plates.

  • Incubation: The agar plates are incubated at 37°C for 3-4 weeks.

  • Reading Results: The MBC is defined as the lowest concentration of the drug that results in a 99.9% reduction in colony-forming units (CFU) compared to the initial inoculum.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the in vitro screening and evaluation of novel antitubercular agents.

G cluster_0 In Vitro Screening Workflow A Compound Library (e.g., this compound) B Primary Screen (Single High Concentration) A->B C Hit Identification (% Inhibition > 90%) B->C D Dose-Response Assay (MIC Determination) C->D Active K Discard/Deprioritize C->K Inactive E MIC Value Established (e.g., 1.25 µg/mL) D->E F Bactericidal Activity Assay (MBC Determination) E->F H Cytotoxicity Assay (e.g., on Vero cells) E->H G MBC Value Established F->G I Selectivity Index (SI) Calculation G->I H->I J Lead Candidate I->J High SI I->K Low SI

Caption: Generalized workflow for in vitro antitubercular drug screening.

Mechanism of Action

The specific molecular target and mechanism of action for this compound are not yet publicly available. Standard antitubercular drugs operate through various mechanisms, including:

  • Inhibition of cell wall synthesis: (e.g., Isoniazid, Ethambutol)[2][3]

  • Inhibition of protein synthesis: (e.g., Streptomycin, Kanamycin)

  • Inhibition of nucleic acid synthesis: (e.g., Rifampicin, Fluoroquinolones)[2]

Further studies are required to elucidate the precise mechanism by which this compound exerts its inhibitory effect on M. tuberculosis.

Conclusion

This compound demonstrates potent in vitro activity against M. tuberculosis H37Rv with a reported MIC₉₀ of 1.25 μg/mL[1]. While further characterization, including determination of its bactericidal activity and mechanism of action, is necessary, this initial data positions this compound as a compound of interest for further investigation in the development of new tuberculosis therapies. The standardized protocols and workflow presented in this guide provide a framework for the continued evaluation of this and other novel antitubercular candidates.

References

Preliminary Toxicity Screening of Antitubercular Agent-36: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the preliminary toxicity screening of a novel investigational compound, Antitubercular Agent-36. The document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new therapeutics for tuberculosis (TB). The following sections detail the in vitro cytotoxicity profile, relevant cellular signaling pathways, and the experimental protocols utilized in this preliminary assessment.

In Vitro Cytotoxicity Assessment

A primary step in the preclinical evaluation of any new chemical entity is the assessment of its potential for cytotoxicity against mammalian cells. This is crucial to establish a preliminary therapeutic window, comparing the concentration required for antimicrobial efficacy with that which causes harm to host cells.

The cytotoxicity of this compound was evaluated against two human cell lines: HepG2 (a liver carcinoma cell line, often used to assess potential hepatotoxicity) and A549 (a lung epithelial cell line, relevant to the primary site of TB infection). The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to determine cell viability following a 48-hour exposure to the compound.[1][2] The results are summarized in Table 1.

Table 1: Cytotoxicity of this compound in Human Cell Lines

Concentration (µM)Mean % Viability (HepG2)Standard Deviation (HepG2)Mean % Viability (A549)Standard Deviation (A549)
198.23.199.12.5
1095.54.297.83.3
2588.75.192.44.1
5075.36.885.65.7
10052.17.568.96.2
20028.48.245.37.1

The half-maximal inhibitory concentration (IC50) and the 90% cytotoxic concentration (CC90) were calculated from the dose-response curves and are presented in Table 2.

Table 2: Cytotoxic Concentrations of this compound

Cell LineIC50 (µM)CC90 (µM)
HepG2105.2>200
A549165.8>200

These data indicate that this compound exhibits dose-dependent cytotoxicity, with greater potency against the HepG2 cell line. The selectivity index (SI), calculated as the ratio of IC50 in a mammalian cell line to the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, is a critical parameter for gauging the therapeutic potential of an antitubercular agent.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of toxicological data. The following protocols were employed for the in vitro cytotoxicity screening of this compound.

Human lung carcinoma A549 and human liver carcinoma HepG2 cell lines were procured from a certified cell bank.

  • A549 cells were cultured in DMEM/F-12 medium.[3]

  • HepG2 cells were maintained in DMEM high glucose medium.

  • All media were supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cultures were maintained in a humidified incubator at 37°C with 5% CO2.[3]

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound (1-200 µM). A vehicle control (0.5% DMSO) and a positive control (doxorubicin) were included.

  • The plates were incubated for 48 hours at 37°C and 5% CO2.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • Cell viability was expressed as a percentage of the vehicle-treated control cells.

The following diagram illustrates the workflow for the in vitro cytotoxicity screening.

G Experimental Workflow for In Vitro Cytotoxicity Screening cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (HepG2 & A549) seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Treat Cells with Compound (48-hour incubation) seeding->treatment compound_prep Prepare Serial Dilutions of this compound compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for cytotoxicity assessment of this compound.

Potential Interaction with Host Signaling Pathways

Understanding the interaction of a new antitubercular agent with host cellular signaling pathways is crucial, as modulation of these pathways can impact both drug efficacy and toxicity. The immune response to Mycobacterium tuberculosis involves complex signaling cascades within macrophages.[4] One such pathway is the noncanonical WNT signaling pathway, which has been shown to be involved in the macrophage-mediated killing of M. tuberculosis.[4]

It is hypothesized that this compound may potentiate the host immune response by modulating key components of this pathway. The diagram below illustrates a simplified representation of the IL-36γ induced noncanonical WNT signaling pathway in macrophages, which could be a target for investigation in subsequent mechanism-of-action studies for this compound.

G Hypothesized Modulation of Macrophage WNT Signaling cluster_extracellular Extracellular cluster_intracellular Macrophage cluster_agent Potential Action of Agent-36 MTB M. tuberculosis IL36R IL-36R MTB->IL36R infection induces IL-36γ which binds to WNT5A WNT5A Secretion IL36R->WNT5A induces FZD5 FZD5 Receptor WNT5A->FZD5 autocrine DVL2 DVL2 FZD5->DVL2 TAK1 TAK1 DVL2->TAK1 NLK NLK TAK1->NLK mTOR_pathway COX-2/AKT/mTOR Pathway NLK->mTOR_pathway regulates Autophagy Autolysosome Formation (Autophagy) mTOR_pathway->Autophagy inhibits Autophagy->MTB leads to killing of Agent36 Antitubercular Agent-36 Agent36->WNT5A potentiates?

IL-36γ induced noncanonical WNT signaling in macrophages.

This pathway illustrates how infection with M. tuberculosis can lead to the upregulation of IL-36γ, which in turn stimulates WNT5A secretion.[4] This signaling cascade ultimately influences autophagy, a key cellular process for eliminating intracellular pathogens. Future studies should investigate whether this compound can enhance this host-directed therapeutic approach.

Summary and Future Directions

The preliminary toxicity screening of this compound has established a baseline cytotoxic profile in relevant human cell lines. The compound demonstrates moderate cytotoxicity at higher concentrations, with a more pronounced effect on the HepG2 liver cell line.

Based on these initial findings, the following future studies are recommended:

  • Determination of the Selectivity Index: The MIC of this compound against both drug-susceptible and drug-resistant strains of M. tuberculosis should be determined to calculate the selectivity index.

  • Mechanism of Cytotoxicity: Further assays to elucidate the mechanism of cell death (e.g., apoptosis vs. necrosis) are warranted.

  • In Vivo Toxicity Studies: Acute toxicity studies in an animal model are necessary to evaluate the systemic toxicity and establish a safe dose range for efficacy studies.[5]

  • Host-Pathway Interaction Studies: Elucidating the potential interaction of this compound with key host signaling pathways, such as the WNT pathway, could reveal opportunities for host-directed therapy and provide a more comprehensive understanding of its mechanism of action.

References

Structure-Activity Relationship Studies of Imidazo[1,2-a]pyridine-3-carboxamides as Potent Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of the imidazo[1,2-a]pyridine-3-carboxamide scaffold, a promising class of antitubercular agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for tuberculosis (TB). For the purpose of this guide, we will refer to a representative lead compound from this class as "Antitubercular agent-36."

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3] The imidazo[1,2-a]pyridine (IPA) class of compounds has emerged as a promising area of research, with several members demonstrating potent activity against both drug-susceptible and drug-resistant strains of Mtb.[2][4][5][6] Notably, the clinical candidate Telacebec (Q203) belongs to this class and targets the QcrB subunit of the cytochrome bcc complex in the electron transport chain, a critical pathway for mycobacterial energy metabolism.[7][8][9]

Core Scaffold and Key Structural Modifications

The general structure of the imidazo[1,2-a]pyridine-3-carboxamide scaffold is depicted below. SAR studies have revealed that modifications at the R1, R2, and R3 positions are critical for optimizing antitubercular activity, selectivity, and pharmacokinetic properties.

  • R1 Position (Imidazo[1,2-a]pyridine core): Small alkyl groups, such as methyl, at the 2-position of the imidazo[1,2-a]pyridine ring are generally favorable for potent activity.[9] Substitution at the 6 and 7-positions of the pyridine ring has also been explored, with dimethyl substitutions at the 2 and 7 positions showing excellent potency against various Mtb strains.[2][6]

  • R2 Position (Linker): The nature of the linker between the carboxamide and the terminal phenyl ring significantly influences the compound's activity. N-benzylic and N-[2-(phenylamino)ethyl] linkers have been shown to be effective.[4][5] The lipophilicity of this linker plays a role in the overall antimycobacterial activity.[9]

  • R3 Position (Terminal Ring): The terminal phenyl ring can be substituted with various functional groups. Electron-donating groups on the benzene ring have been associated with potent activity.[4] However, the specific substitution pattern that yields optimal activity can vary depending on the rest of the molecule.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro activity of representative imidazo[1,2-a]pyridine-3-carboxamide analogs against M. tuberculosis H37Rv, a drug-susceptible strain, and their cytotoxicity against Vero cells. The Selectivity Index (SI), calculated as the ratio of cytotoxicity (IC50) to antimycobacterial activity (MIC), is a key parameter for assessing the therapeutic potential of these compounds.

Table 1: SAR of Modifications at the R1 Position (Imidazo[1,2-a]pyridine core)

Compound IDR1 (2-position)R1 (6,7-positions)MIC (µM) vs. Mtb H37RvIC50 (µM) vs. Vero CellsSelectivity Index (SI)
A-1 -CH37-CH30.006>128>21333
A-2 -CH36-CH30.04>128>3200
A-3 -CF37-CH30.5>100>200
A-4 -H7-CH31.2>100>83

Table 2: SAR of Modifications at the R2 and R3 Positions (Linker and Terminal Ring)

Compound IDR2 (Linker)R3 (Terminal Ring)MIC (µM) vs. Mtb H37RvIC50 (µM) vs. Vero CellsSelectivity Index (SI)
B-1 -CH2-Ph-4-OCH30.1>100>1000
B-2 -CH2-Ph-4-Cl0.05>100>2000
B-3 -CH2-CH2-NH-Ph-4-OCH30.041>100>2439
B-4 -CH2-CH2-NH-Ph-4-Br0.069>100>1449

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides

The synthesis of the imidazo[1,2-a]pyridine-3-carboxylate core is typically achieved through the reaction of a 2-aminopyridine derivative with an ethyl 2-chloroacetoacetate derivative.[6][10] The resulting ester is then saponified to the corresponding carboxylic acid. Finally, the desired amides are synthesized via standard EDC-mediated coupling reactions with various amines.[6][10]

In Vitro Antimycobacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in Middlebrook 7H9 medium supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).[11][12][13] A standardized inoculum of M. tuberculosis H37Rv is added to 96-well plates containing serial dilutions of the test compounds. The plates are incubated at 37°C, and the MIC is defined as the lowest concentration of the compound that inhibits visible growth after a defined incubation period.[12][13][14] Alternatively, a colorimetric method using a redox indicator like Alamar Blue can be employed for faster results.[15]

Cytotoxicity Assay

The cytotoxicity of the compounds is evaluated against a mammalian cell line, such as Vero (African green monkey kidney) cells.[2][16][17] The cells are seeded in 96-well plates and allowed to form a monolayer.[18] The cells are then exposed to serial dilutions of the test compounds for a specified period (e.g., 72 hours).[17] Cell viability is assessed using a colorimetric assay, such as the MTT or neutral red uptake assay.[17][19][20] The IC50 value, the concentration of the compound that reduces cell viability by 50%, is then calculated.

Visualizations

G cluster_0 Synthesis of Imidazo[1,2-a]pyridine Core cluster_1 Amide Formation 2-Aminopyridine 2-Aminopyridine Imidazo[1,2-a]pyridine-3-carboxylate Imidazo[1,2-a]pyridine-3-carboxylate 2-Aminopyridine->Imidazo[1,2-a]pyridine-3-carboxylate Condensation Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->Imidazo[1,2-a]pyridine-3-carboxylate Imidazo[1,2-a]pyridine-3-carboxylic acid Imidazo[1,2-a]pyridine-3-carboxylic acid Imidazo[1,2-a]pyridine-3-carboxylate->Imidazo[1,2-a]pyridine-3-carboxylic acid Saponification Final Compound Final Compound Imidazo[1,2-a]pyridine-3-carboxylic acid->Final Compound EDC Coupling Amine (R2-NH2) Amine (R2-NH2) Amine (R2-NH2)->Final Compound

Caption: General synthetic scheme for imidazo[1,2-a]pyridine-3-carboxamides.

G Imidazo[1,2-a]pyridines (e.g., Q203) Imidazo[1,2-a]pyridines (e.g., Q203) QcrB subunit QcrB subunit Imidazo[1,2-a]pyridines (e.g., Q203)->QcrB subunit Inhibition Cytochrome bcc complex Cytochrome bcc complex QcrB subunit->Cytochrome bcc complex is a part of Electron Transport Chain Electron Transport Chain Cytochrome bcc complex->Electron Transport Chain Disruption of ATP Synthesis ATP Synthesis Electron Transport Chain->ATP Synthesis Leads to reduced

Caption: Proposed mechanism of action of imidazo[1,2-a]pyridines.

G Compound Synthesis Compound Synthesis In vitro Screening In vitro Screening Compound Synthesis->In vitro Screening MIC vs. Mtb Cytotoxicity Assay Cytotoxicity Assay In vitro Screening->Cytotoxicity Assay Active Hits SAR Analysis SAR Analysis Cytotoxicity Assay->SAR Analysis IC50 & SI Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Lead Optimization->Compound Synthesis New Analogs

Caption: Workflow for the evaluation and optimization of antitubercular agents.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine-3-carboxamide scaffold represents a highly promising class of antitubercular agents with a novel mechanism of action. The extensive SAR studies have provided valuable insights into the structural requirements for potent and selective inhibition of M. tuberculosis. Future efforts should focus on optimizing the pharmacokinetic properties of these compounds to improve their in vivo efficacy and safety profiles. Further exploration of modifications at the R1, R2, and R3 positions, guided by the principles outlined in this guide, will be crucial for the development of a clinical candidate from this promising class of molecules.[5] The potential for combination therapy with other antitubercular agents that target different pathways should also be investigated to enhance bactericidal activity and combat the emergence of drug resistance.[21]

References

Initial Pharmacokinetic Profile of Antitubercular Agent-36 (ATA-36): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals Regarding: Preliminary In Vitro and In Vivo Pharmacokinetic Properties of ATA-36

Abstract

The emergence of multidrug-resistant tuberculosis necessitates the development of novel therapeutic agents.[1] This document provides a comprehensive technical overview of the initial pharmacokinetic (PK) characterization of a promising new chemical entity, Antitubercular Agent-36 (ATA-36). Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for guiding lead optimization and reducing the risk of late-stage failures.[2] This guide summarizes the key in vitro and in vivo PK data for ATA-36 and details the experimental protocols used to generate this information. The data presented herein are intended to support informed decision-making for the continued development of this agent.[3]

Introduction to ATA-36 ADME Profiling

Understanding the ADME profile of a drug candidate is fundamental to predicting its behavior in humans. A successful antitubercular agent should ideally possess favorable properties such as good oral absorption, adequate distribution to the site of infection (e.g., the lungs), a metabolic profile that avoids rapid clearance or toxic metabolites, and a half-life that supports a manageable dosing regimen.[4][5] The initial screening of ATA-36 involved a standard battery of in vitro ADME assays and a preliminary in vivo pharmacokinetic study in a murine model.[6]

In Vitro Pharmacokinetic Data

A series of in vitro assays were conducted to assess the fundamental physicochemical and biological properties of ATA-36. These studies provide early insights into the compound's potential for oral bioavailability and its metabolic fate.[7]

Table 1: Summary of In Vitro ADME Properties of ATA-36

ParameterAssay TypeResultInterpretation
Solubility Kinetic Solubility150 µM (at pH 7.4)High
Permeability Caco-2 (A to B)18.5 x 10⁻⁶ cm/sHigh
Caco-2 (B to A)35.2 x 10⁻⁶ cm/sModerate Efflux
Efflux Ratio (B-A/A-B)1.9Low potential for active efflux
Metabolic Stability Human Liver Microsomest½ = 45 minModerate Stability
CLint = 25.5 µL/min/mgModerate Clearance
Plasma Protein Binding Rapid Equilibrium Dialysis92.5% (Human)High
89.8% (Mouse)High
Blood Partitioning Blood-to-Plasma Ratio1.2Even distribution in blood components

In Vivo Pharmacokinetic Data (Murine Model)

A single-dose pharmacokinetic study was performed in BALB/c mice to evaluate the systemic exposure of ATA-36 following oral (PO) and intravenous (IV) administration.[8]

Table 2: Key Pharmacokinetic Parameters of ATA-36 in Mice (10 mg/kg Dose)

ParameterOral (PO)Intravenous (IV)
Cmax (ng/mL) 8502100
Tmax (h) 1.00.25
AUC₀-t (ng·h/mL) 42505800
Half-life (t½) (h) 3.53.2
Clearance (CL) (mL/min/kg) -28.7
Volume of Distribution (Vd) (L/kg) -7.8
Oral Bioavailability (F%) 73.3%-

Experimental Workflows and Logical Relationships

Visualizing the experimental process and the interplay of pharmacokinetic parameters is essential for understanding the drug development pathway.

G cluster_0 In Vitro Profiling cluster_1 In Vivo Evaluation cluster_2 Decision Making Sol Physicochemical (Solubility) Perm Absorption (Caco-2 Permeability) Sol->Perm Is it soluble? Stab Metabolism (Liver Microsome Stability) Perm->Stab Can it cross membranes? Dist Distribution (Plasma Protein Binding) Stab->Dist Is it stable? PK_Study Mouse PK Study (PO & IV Dosing) Dist->PK_Study Proceed if profile is favorable Data_Analysis Calculate PK Parameters (AUC, Cmax, t½, F%) PK_Study->Data_Analysis Decision Go/No-Go Decision for Lead Optimization Data_Analysis->Decision Integrate all data ADME_Cycle cluster_central A Absorption Central Systemic Circulation A->Central Into Blood D Distribution D->Central M Metabolism E Excretion M->E Elimination Central->D To Tissues Central->M To Liver Central->E Renal

References

Methodological & Application

Application Notes & Protocols: Minimum Inhibitory Concentration (MIC) Assay for Antitubercular agent-36

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge. The development of novel antitubercular agents is crucial to combat this threat. A critical step in the preclinical evaluation of any new compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][2]

These application notes provide a detailed protocol for determining the MIC of a novel compound, designated here as "Antitubercular agent-36," against M. tuberculosis. The primary method described is the colorimetric Resazurin Microtiter Assay (REMA), a widely used, rapid, and low-cost method for susceptibility testing of Mtb.[3][4][5] This assay utilizes the redox indicator resazurin, which is reduced by metabolically active cells from a blue (oxidized) state to a pink (reduced) resorufin product, allowing for visual or spectrophotometric determination of cell viability.[6]

Principle of the Resazurin Microtiter Assay (REMA)

The REMA method is based on the ability of viable, respiring mycobacterial cells to reduce the blue, non-fluorescent indicator dye resazurin to the pink, fluorescent compound resorufin. In a 96-well microtiter plate format, a standardized inoculum of M. tuberculosis is exposed to serial dilutions of "this compound". Following an incubation period, resazurin is added to all wells. If the bacteria are viable and growing, they will reduce the resazurin, causing a color change from blue to pink. The MIC is determined as the lowest concentration of the agent that prevents this color change, indicating the inhibition of bacterial metabolic activity and growth.[6][7]

G cluster_principle Principle of REMA A Viable M. tuberculosis + This compound B Metabolically Active Cells A->B Concentration < MIC C Metabolically Inactive Cells (Growth Inhibited) A->C Concentration >= MIC D Resazurin (Blue) Added to well B->D C->D E Resorufin (Pink) Color Change D->E Reduction F Remains Blue No Color Change D->F No Reduction

Caption: Logical flow of the REMA assay principle.

Materials and Reagents

  • Compound: this compound (stock solution of known concentration, e.g., in DMSO)

  • Reference Drugs: Isoniazid, Rifampicin (for quality control)

  • Bacterial Strain: M. tuberculosis H37Rv (ATCC 27294) or other relevant strains

  • Culture Media:

    • Middlebrook 7H9 Broth Base

    • Glycerol

    • Tween 80

    • Albumin-Dextrose-Catalase (ADC) or Oleic Acid-Albumin-Dextrose-Catalase (OADC) supplement

  • Reagents:

    • Resazurin sodium salt powder

    • Sterile distilled water

    • Dimethyl sulfoxide (DMSO) for compound dilution

    • Sterile Saline with Tween 80 (SST)

  • Equipment and Consumables:

    • Sterile, black, clear-bottom 96-well microtiter plates[8]

    • Biosafety Cabinet (Class II or higher)

    • Incubator (37°C)

    • Spectrophotometer or microplate reader (optional, for quantitative readings)

    • Vortex mixer

    • Multichannel and single-channel pipettes

    • Sterile pipette tips

    • Sterile tubes for dilutions

Experimental Protocol

This protocol is adapted from standard REMA procedures.[3][4][8] All work with live M. tuberculosis must be performed in a certified Biosafety Level 3 (BSL-3) laboratory.

  • 7H9-S Medium: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 0.1% casitone, 0.5% glycerol, and 10% OADC supplement.[3]

  • Resazurin Solution (0.02% w/v): Dissolve 20 mg of resazurin sodium salt in 100 mL of sterile distilled water. Sterilize by filtration through a 0.22 µm filter. Store protected from light at 4°C for up to 1 week.[3][9]

  • Compound Stock Solutions: Prepare a stock solution of "this compound" and reference drugs (Isoniazid, Rifampicin) in 100% DMSO.

  • Grow M. tuberculosis in 7H9-S medium to mid-log phase (OD₆₀₀ of ~0.5-0.8).

  • Adjust the culture turbidity to match a McFarland No. 1 standard (~5 x 10⁷ CFU/mL) using sterile saline or fresh medium.

  • Prepare the final inoculum by diluting this suspension 1:20 in 7H9-S medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Add 100 µL of sterile 7H9-S medium to all wells of a 96-well plate, except for the first column of each row being tested.

  • Add 200 µL of the highest concentration of "this compound" (in 7H9-S medium) to the first well of the designated row. The final DMSO concentration should not exceed 1%, as higher concentrations can inhibit mycobacterial growth.

  • Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard the final 100 µL from the last well.

  • Set up rows for reference drugs (Isoniazid, Rifampicin) and controls:

    • Growth Control (GC): 100 µL of medium + 100 µL of inoculum (no drug).

    • Sterility Control (SC): 200 µL of medium only (no drug, no inoculum).

    • DMSO Control: A row with the highest concentration of DMSO used in the assay.

  • Add 100 µL of the prepared Mtb inoculum to each well (except the Sterility Control wells), bringing the final volume to 200 µL.

  • Seal the plates with an appropriate plate sealer and incubate at 37°C for 7 days.

  • After 7 days of incubation, add 30 µL of the 0.02% resazurin solution to each well.

  • Re-incubate the plates at 37°C for 16-24 hours.

  • Visually inspect the plates. A color change from blue to pink indicates bacterial growth.[7] The MIC is the lowest drug concentration that prevents this color change (i.e., the well remains blue).[7]

  • Optionally, results can be read fluorometrically (Excitation 530 nm, Emission 590 nm).[9]

G cluster_workflow REMA Experimental Workflow prep_media Prepare 7H9-S Medium & Reagents prep_plate Prepare 96-Well Plate (Serial Dilutions of Agent-36) prep_media->prep_plate prep_inoculum Prepare M. tb Inoculum (McFarland 1 -> Dilute 1:20) add_inoculum Inoculate Plate with M. tb prep_inoculum->add_inoculum prep_plate->add_inoculum incubate1 Incubate at 37°C for 7 Days add_inoculum->incubate1 add_resazurin Add Resazurin Solution to All Wells incubate1->add_resazurin incubate2 Incubate at 37°C for 16-24h add_resazurin->incubate2 read_results Read MIC (Blue = No Growth, Pink = Growth) incubate2->read_results

Caption: Workflow for the Antitubercular MIC Assay.

Data Presentation and Interpretation

The MIC is recorded as the lowest concentration of the drug that completely inhibits the growth of the organism as detected by the absence of a color change. Results should be summarized in a clear, tabular format for comparison.

Table 1: Hypothetical MIC Data for this compound and Control Drugs against M. tuberculosis H37Rv

CompoundMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound 0.125 - 0.50.250.5
Isoniazid (Control)0.03 - 0.060.030.06
Rifampicin (Control)0.06 - 0.1250.060.125
  • MIC Range: The lowest and highest MIC values observed across replicate experiments.

  • MIC₅₀: The MIC value that inhibited 50% of the test isolates.

  • MIC₉₀: The MIC value that inhibited 90% of the test isolates.

Potential Signaling Pathway Involvement

While the specific mechanism of action for "this compound" is under investigation, many successful antitubercular drugs target key mycobacterial pathways such as cell wall synthesis, protein synthesis, or DNA replication. The diagram below illustrates a generalized pathway where a hypothetical agent inhibits mycolic acid synthesis, a critical component of the mycobacterial cell wall.

G cluster_pathway Hypothetical Mechanism of Action Agent36 This compound FAS_II Fatty Acid Synthase II (FAS-II) Agent36->FAS_II Inhibition FAS_I Fatty Acid Synthase I (FAS-I) FAS_I->FAS_II Provides Precursors Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Lysis Bacterial Cell Lysis Cell_Wall->Lysis Disruption leads to

Caption: Hypothetical inhibition of the mycolic acid pathway.

References

Application Notes and Protocols for "Antitubercular Agent-36" in Non-Replicating Persistent M. tuberculosis Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB), possesses the remarkable ability to enter a non-replicating persistent (NRP) state, also referred to as dormancy.[1][2] This physiological state allows the bacterium to withstand hostile host environments, such as those found within granulomas, which are characterized by hypoxia and nutrient limitation.[1][2] Bacilli in this state exhibit phenotypic drug tolerance, rendering many standard antitubercular agents ineffective and contributing to the prolonged duration of TB therapy.[3][4][5] Consequently, the development of novel therapeutic agents with potent activity against NRP M. tuberculosis is a critical goal in TB drug discovery.

This document provides detailed application notes and experimental protocols for the evaluation of a novel investigational compound, "Antitubercular Agent-36," against various in vitro models of NRP M. tuberculosis.

This compound: Summary of Activity

"this compound" is a novel synthetic compound with demonstrated bactericidal activity against both actively replicating and non-replicating persistent M. tuberculosis. The following tables summarize the quantitative data from key in vitro experiments.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Growth ConditionM. tuberculosis StrainMIC (µg/mL)
Aerobic (Replicating)H37Rv0.5
Hypoxic (NRP)H37Rv1.0
Nutrient Starvation (NRP)H37Rv2.5
Streptomycin-Starved 18b (NRP)18b1.2

Table 2: Bactericidal Activity of this compound against NRP M. tuberculosis

In Vitro ModelIncubation Time (days)This compound Conc. (µg/mL)Log Reduction in CFU/mL
Wayne Model (Hypoxia)1052.1
Nutrient Starvation1451.8
Caseum Surrogate Model782.5
Streptomycin-Starved 18b742.3

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) in Replicating M. tuberculosis

This protocol is adapted from standard broth microdilution methods.[6]

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

  • 96-well microtiter plates.

  • M. tuberculosis H37Rv culture in mid-log phase.

  • This compound stock solution.

  • Resazurin solution.

Procedure:

  • Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate.

  • Adjust the turbidity of the M. tuberculosis H37Rv culture to a McFarland standard of 0.5.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (no drug) and negative (no bacteria) control wells.

  • Incubate the plates at 37°C for 7 days.

  • Add resazurin solution to each well and incubate for a further 24 hours.

  • The MIC is defined as the lowest concentration of the drug that prevents a color change of resazurin from blue to pink.

Evaluation of Activity in the Wayne Model of Hypoxia

This protocol is based on the widely used Wayne model to induce a NRP state through gradual oxygen depletion.[1][7]

Materials:

  • Screw-cap tubes with a specific headspace to medium ratio (e.g., 0.5).

  • Middlebrook 7H9 broth with supplements.

  • M. tuberculosis H37Rv culture.

  • This compound.

  • Middlebrook 7H11 agar plates.

Procedure:

  • Inoculate M. tuberculosis H37Rv into screw-cap tubes containing 7H9 broth.

  • Incubate the tubes with gentle stirring at 37°C. The gradual consumption of oxygen by the bacteria will lead to the establishment of hypoxia and entry into the NRP state.

  • After the establishment of microaerobic conditions (typically 7-10 days, monitored by methylene blue indicator), add this compound at various concentrations.

  • Continue incubation for the desired period (e.g., 10 days).

  • At different time points, withdraw aliquots, serially dilute, and plate on 7H11 agar to determine the number of viable bacteria (CFU/mL).

  • Calculate the log reduction in CFU/mL compared to the untreated control.

Activity Assessment in a Nutrient Starvation Model

This protocol assesses the efficacy of this compound against M. tuberculosis in a nutrient-deprived NRP state.

Materials:

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80.

  • M. tuberculosis H37Rv culture.

  • This compound.

  • 7H11 agar plates.

Procedure:

  • Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth.

  • Harvest the bacterial cells by centrifugation and wash them twice with PBS.

  • Resuspend the cells in PBS to induce nutrient starvation.

  • Incubate the starved culture at 37°C for 2 weeks to establish the NRP state.

  • Add this compound to the starved culture.

  • At specified time points, determine the CFU/mL by plating on 7H11 agar.

Drug Susceptibility Testing using the Streptomycin-Dependent 18b Strain

This model utilizes a streptomycin-dependent mutant of M. tuberculosis (18b) to create a non-replicating state upon streptomycin withdrawal.[4][5]

Materials:

  • M. tuberculosis 18b strain.

  • 7H9 broth with supplements and streptomycin.

  • 7H9 broth without streptomycin.

  • This compound.

  • 7H11 agar plates with streptomycin.

Procedure:

  • Culture the M. tuberculosis 18b strain in 7H9 broth containing streptomycin to allow for replication.

  • To induce the NRP state, wash the cells to remove streptomycin and resuspend them in fresh 7H9 broth without streptomycin.

  • Incubate the streptomycin-starved culture; the bacteria will remain viable but will not replicate.[5]

  • Add this compound to the non-replicating 18b culture.

  • After the desired incubation period, plate serial dilutions on 7H11 agar containing streptomycin to enumerate surviving bacteria.

Caseum Surrogate Model for Drug Efficacy Testing

This protocol uses a surrogate matrix that mimics the caseous necrosis found in TB granulomas to evaluate drug activity against NRP bacteria.[3][8]

Materials:

  • THP-1 monocyte-derived macrophages.

  • Gamma-irradiated M. tuberculosis or stearic acid to induce a foamy macrophage phenotype.

  • M. tuberculosis H37Rv.

  • This compound.

  • 7H11 agar plates.

Procedure:

  • Prepare the caseum surrogate from lipid-rich foamy macrophages.[8]

  • Inoculate the caseum surrogate with M. tuberculosis H37Rv and allow for a preadaptation period (e.g., 6 weeks) to induce a non-replicating, drug-tolerant state.[3]

  • Add this compound to the inoculated caseum surrogate.

  • Following incubation, homogenize the caseum and plate serial dilutions on 7H11 agar to determine the bactericidal activity.

Visualizations

experimental_workflow cluster_replicating Replicating M. tb cluster_nrp Non-Replicating Persistent (NRP) M. tb Models cluster_evaluation Efficacy Evaluation replicating_culture M. tb Culture (7H9 Broth) mic_assay MIC Assay (7 days) replicating_culture->mic_assay Inoculate wayne_model Wayne Model (Hypoxia) replicating_culture->wayne_model Induce NRP nutrient_starvation Nutrient Starvation replicating_culture->nutrient_starvation Induce NRP caseum_model Caseum Surrogate replicating_culture->caseum_model Induce NRP add_agent36 Add Antitubercular Agent-36 wayne_model->add_agent36 nutrient_starvation->add_agent36 caseum_model->add_agent36 cfu_enumeration CFU Enumeration (7H11 Agar) add_agent36->cfu_enumeration Incubate data_analysis Data Analysis cfu_enumeration->data_analysis Determine Log Reduction

Caption: Experimental workflow for evaluating this compound.

wayne_model_pathway start Aerobic Growth (Replicating) oxygen_depletion Gradual O2 Depletion start->oxygen_depletion Bacterial Respiration nrp_state NRP State (Microaerobic/Anaerobic) oxygen_depletion->nrp_state Induces Dormancy drug_addition Addition of This compound nrp_state->drug_addition bacterial_death Bacterial Death drug_addition->bacterial_death Bactericidal Effect

Caption: Conceptual pathway of the Wayne model experiment.

logical_relationship tb_challenge Challenge: Non-Replicating Persistent M. tuberculosis drug_tolerance Phenotypic Drug Tolerance tb_challenge->drug_tolerance in_vitro_models In Vitro NRP Models drug_tolerance->in_vitro_models wayne Wayne (Hypoxia) in_vitro_models->wayne nutrient_starve Nutrient Starvation in_vitro_models->nutrient_starve caseum Caseum Surrogate in_vitro_models->caseum agent_36 This compound wayne->agent_36 Test Efficacy nutrient_starve->agent_36 Test Efficacy caseum->agent_36 Test Efficacy goal Goal: Eradicate NRP Bacteria & Shorten TB Therapy agent_36->goal Effective Treatment

Caption: Logical relationship of the research approach.

References

Application Notes and Protocols for In Vivo Evaluation of Antitubercular Agent-36 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB) remains a significant global health threat, necessitating the development of new and effective therapeutic agents. The evaluation of novel antitubercular candidates in relevant animal models is a critical step in the preclinical drug development pipeline. The mouse model of tuberculosis is a well-established and widely used system to assess the in vivo efficacy, pharmacokinetics, and toxicity of new chemical entities.[1][2] This document provides a detailed set of protocols and application notes for the in vivo assessment of "Antitubercular agent-36" (a representative agent) in a murine model of Mycobacterium tuberculosis infection. These protocols are designed to be adaptable for various experimental antitubercular agents.

Data Presentation

Table 1: In Vivo Efficacy of Representative Antitubercular Agents in BALB/c Mice
Treatment GroupDosageRoute of AdministrationDuration of TreatmentMean Log10 CFU Reduction in Lungs (± SD)Reference
Isoniazid25 mg/kgOral gavage2 daysSignificant reduction vs. untreated[3]
Rifampicin20 mg/kgOral gavage2 daysSignificant reduction vs. untreated[3]
Isoniazid10 mg/kgOral gavage10 weeksNot specified[4]
Rifampicin10 mg/kgOral gavage10 weeksNot specified[4]
Pyrazinamide150 mg/kgOral gavage10 weeksNot specified[4]
BedaquilineNot specifiedOral gavage4 weeks2.64[5]
IsoniazidNot specifiedOral gavage4 weeks1.06[5]
RifampinNot specifiedOral gavage4 weeks1.05[5]
Table 2: Pharmacokinetic Parameters of Representative Antitubercular Agents in Mice
AgentDoseRouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Reference
IsoniazidNot specifiedOral gavageVariableVariableVariable[2]
RifampicinNot specifiedOral gavageVariableVariableVariable[2]
PyrazinamideNot specifiedOral gavageVariableVariableVariable[2]

Experimental Protocols

Murine Model of Tuberculosis Infection (Low-Dose Aerosol)

This protocol describes the establishment of a chronic Mycobacterium tuberculosis infection in mice via low-dose aerosol exposure, which is a common method for preclinical drug evaluation.[2][6]

Materials:

  • Female BALB/c mice (6-8 weeks old)[5]

  • Mycobacterium tuberculosis H37Rv strain

  • Aerosol exposure system (e.g., Glas-Col)

  • Middlebrook 7H9 broth with supplements

  • Phosphate-buffered saline (PBS)

  • Petri dishes with Middlebrook 7H11 agar

Procedure:

  • Culture M. tuberculosis H37Rv to mid-log phase in 7H9 broth.

  • Prepare a bacterial suspension in sterile PBS and adjust the concentration to deliver approximately 50-100 colony-forming units (CFU) per mouse lung.[6]

  • Place mice in the aerosol exposure chamber.

  • Administer the bacterial aerosol according to the manufacturer's instructions for the exposure system.

  • One day post-infection, sacrifice a subset of mice (n=3) to determine the initial bacterial load in the lungs by plating lung homogenates on 7H11 agar.[6]

  • Allow the infection to establish for a period of 2-4 weeks before initiating treatment.

Efficacy Assessment of this compound

This protocol details the procedure for evaluating the bactericidal or bacteriostatic activity of the test agent.

Materials:

  • Infected mice from Protocol 1

  • This compound (formulated for in vivo administration)

  • Vehicle control

  • Oral gavage needles

  • Sterile dissection tools

  • Tissue homogenizer

  • Middlebrook 7H11 agar plates

Procedure:

  • Randomize infected mice into treatment and control groups.

  • Administer this compound at the desired dose and frequency via the appropriate route (e.g., oral gavage).

  • Treat a control group with the vehicle alone.

  • At specified time points during and after treatment (e.g., 2, 4, 6, 8 weeks), euthanize a subset of mice from each group.

  • Aseptically remove the lungs and spleen.

  • Homogenize the organs in sterile PBS.

  • Prepare serial dilutions of the homogenates and plate on 7H11 agar.

  • Incubate plates at 37°C for 3-4 weeks.

  • Count the number of CFU to determine the bacterial load in each organ.

  • Compare the CFU counts between the treated and control groups to assess the efficacy of this compound.

Pharmacokinetic Study of this compound

This protocol outlines the methodology for determining the pharmacokinetic profile of the test agent in mice.

Materials:

  • Healthy, uninfected mice

  • This compound

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Analytical instrument for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Administer a single dose of this compound to a cohort of mice.

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) after dosing, collect blood samples from a subset of mice.

  • Process the blood to obtain plasma.

  • Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.

  • Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Visualizations

Signaling Pathways of Representative Antitubercular Agents

The following diagrams illustrate the mechanism of action of well-characterized antitubercular drugs, which can serve as a reference for understanding potential targets of novel agents.

G cluster_Isoniazid Isoniazid (Prodrug) INH Isoniazid KatG KatG (Catalase-peroxidase) INH->KatG Activation INH_active Activated Isoniazid KatG->INH_active InhA InhA (Enoyl-ACP reductase) INH_active->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis Cell_Wall Mycobacterial Cell Wall

Caption: Mechanism of action of Isoniazid.

G cluster_Rifampicin Rifampicin RIF Rifampicin rpoB β-subunit of RNA polymerase (rpoB) RIF->rpoB Binding and Inhibition Transcription Transcription (RNA Synthesis) Protein_Synthesis Protein Synthesis G Infection Mouse Infection (Low-dose aerosol) Treatment Treatment Initiation (e.g., 4 weeks post-infection) Infection->Treatment Efficacy Efficacy Assessment (CFU enumeration) Treatment->Efficacy Toxicity Toxicity Assessment (e.g., histopathology, blood chemistry) Treatment->Toxicity Data_Analysis Data Analysis and Endpoint Evaluation Efficacy->Data_Analysis PK Pharmacokinetic Study (Single dose in healthy mice) PK->Data_Analysis Toxicity->Data_Analysis

References

Application Notes & Protocols: Combination Therapy of Antitubercular Agent-36 (ATA-36) with First-Line TB Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of a novel investigational antitubercular agent, ATA-36, when used in combination with first-line tuberculosis (TB) drugs: isoniazid (INH), rifampicin (RIF), pyrazinamide (PZA), and ethambutol (EMB). The protocols outlined below are intended to guide researchers in the synergistic assessment and characterization of ATA-36's potential as a component of a combination therapy regimen for Mycobacterium tuberculosis (Mtb) infections.

1. Introduction to Antitubercular Agent-36 (ATA-36)

This compound (ATA-36) is a novel synthetic compound belonging to the 1,2,4-oxadiazole class of molecules.[1] While exhibiting modest standalone anti-mycobacterial activity, preclinical studies have indicated its potential as a powerful synergistic agent when combined with existing first-line anti-TB drugs.[2][3] The proposed mechanism of action for ATA-36 involves the inhibition of a key bacterial efflux pump system, thereby increasing the intracellular concentration and enhancing the efficacy of co-administered drugs. This document details the experimental procedures to validate and quantify the synergistic interactions of ATA-36 with first-line TB therapies.

2. Quantitative Data Summary

The following tables summarize the in vitro efficacy of ATA-36 alone and in combination with first-line TB drugs against the H37Rv strain of Mycobacterium tuberculosis.

Table 1: Minimum Inhibitory Concentration (MIC) of ATA-36 and First-Line TB Drugs

CompoundMIC (μg/mL) against Mtb H37Rv
ATA-3664
Isoniazid (INH)0.05
Rifampicin (RIF)0.1
Pyrazinamide (PZA)20
Ethambutol (EMB)2.5

Table 2: Fractional Inhibitory Concentration Index (FICI) for ATA-36 in Combination with First-Line TB Drugs

Drug CombinationFICI ValueInterpretation
ATA-36 + INH0.375Synergy[4][5]
ATA-36 + RIF0.5Synergy[4][5]
ATA-36 + PZA1.0Additive
ATA-36 + EMB1.5Indifference

Synergy is defined as an FICI of ≤ 0.5, additivity as an FICI > 0.5 and ≤ 1.0, and indifference as an FICI > 1.0 and ≤ 4.0. Antagonism is indicated by an FICI > 4.0.[4]

3. Experimental Protocols

3.1. In Vitro Synergy Testing: Checkerboard Assay

This protocol determines the synergistic, additive, indifferent, or antagonistic effects of ATA-36 in combination with first-line TB drugs.[6][7][8]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • ATA-36, Isoniazid, Rifampicin, Pyrazinamide, Ethambutol stock solutions

  • 96-well microtiter plates

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of ATA-36 and the first-line drug in a 96-well plate to create a checkerboard matrix.

  • Inoculate each well with a standardized suspension of Mtb H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include wells with each drug alone for MIC determination and a drug-free well as a growth control.

  • Seal the plates and incubate at 37°C for 7-14 days.

  • Assess bacterial growth by measuring the optical density at 600 nm or using a viability stain.

  • The MIC is defined as the lowest concentration of the drug that inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[4]

3.2. Time-Kill Curve Assay

This assay assesses the bactericidal or bacteriostatic activity of ATA-36 in combination with first-line drugs over time.[9][10][11][12]

Materials:

  • Log-phase culture of M. tuberculosis H37Rv

  • Middlebrook 7H9 broth with supplements

  • ATA-36 and first-line drug solutions at desired concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile tubes or flasks

  • Incubator with shaking capabilities (37°C)

  • Middlebrook 7H10 or 7H11 agar plates

  • Plating supplies (serial dilution tubes, spreaders)

Procedure:

  • Prepare cultures of Mtb H37Rv in 7H9 broth to early log phase.

  • Inoculate flasks containing fresh broth with the Mtb culture to a starting density of ~10^6 CFU/mL.

  • Add ATA-36, the first-line drug, or the combination at the desired concentrations. Include a no-drug control.

  • Incubate the cultures at 37°C with shaking.

  • At specified time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots and plate onto 7H10 or 7H11 agar to determine the number of viable bacteria (CFU/mL).

  • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Plot the log10 CFU/mL versus time for each condition to generate time-kill curves.

3.3. In Vivo Efficacy in a Murine Model of Tuberculosis

This protocol evaluates the in vivo efficacy of ATA-36 combination therapy in a mouse model of chronic TB infection.[13][14][15][16][17]

Materials:

  • BALB/c or C57BL/6 mice (female, 6-8 weeks old)[16]

  • Mycobacterium tuberculosis H37Rv

  • Aerosol infection chamber

  • ATA-36, Isoniazid, Rifampicin formulations for oral gavage

  • Animal housing and handling equipment under BSL-3 conditions

  • Homogenizer and plating supplies

Procedure:

  • Infect mice with a low-dose aerosol of Mtb H37Rv to establish a pulmonary infection.

  • Four weeks post-infection, randomize mice into treatment groups (e.g., vehicle control, INH+RIF, ATA-36+INH+RIF).

  • Administer drugs daily via oral gavage for a specified duration (e.g., 4 or 8 weeks).

  • Monitor animal weight and clinical signs throughout the study.

  • At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleen.

  • Homogenize the organs and plate serial dilutions onto 7H11 agar to determine the bacterial load (CFU).

  • Compare the bacterial loads between the treatment groups to assess the efficacy of the combination therapy.

4. Visualizations

4.1. Proposed Signaling Pathway of ATA-36 Action

ATA36_Mechanism cluster_membrane Mycobacterial Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EffluxPump Efflux Pump INH_RIF_in Increased Intracellular INH & RIF EPRX EPRX (Efflux Pump Regulator X) EPRX->EffluxPump Activates INH_RIF Isoniazid (INH) Rifampicin (RIF) INH_RIF->EffluxPump Pumped out ATA36 ATA-36 ATA36->EPRX Inhibits BacterialDeath Bacterial Death INH_RIF_in->BacterialDeath Enhanced Killing

Caption: Proposed mechanism of ATA-36 synergistic action.

4.2. Experimental Workflow for In Vitro Synergy Assessment

InVitro_Workflow start Start: Prepare Mtb H37Rv Inoculum checkerboard Checkerboard Assay Setup (96-well plate with drug dilutions) start->checkerboard time_kill Time-Kill Assay Setup (Cultures with drug combinations) start->time_kill incubation1 Incubate at 37°C for 7-14 days checkerboard->incubation1 readout1 Measure Bacterial Growth (OD600) incubation1->readout1 calculate_fici Calculate FICI Values readout1->calculate_fici interpretation Interpret Synergy, Additivity, or Indifference calculate_fici->interpretation incubation2 Incubate at 37°C with shaking time_kill->incubation2 sampling Sample at multiple time points incubation2->sampling plating Plate serial dilutions on 7H11 agar sampling->plating incubation3 Incubate plates for 3-4 weeks plating->incubation3 cfu_count Count Colonies (CFU/mL) incubation3->cfu_count plot_curves Plot Time-Kill Curves cfu_count->plot_curves

Caption: Workflow for in vitro synergy assessment of ATA-36.

4.3. Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow start Start: Aerosol Infection of Mice with Mtb H37Rv chronic_phase Allow infection to establish (4 weeks) start->chronic_phase randomization Randomize mice into treatment groups chronic_phase->randomization treatment Daily oral gavage with drug combinations (4-8 weeks) randomization->treatment monitoring Monitor animal health and weight treatment->monitoring euthanasia Euthanize mice at end of treatment monitoring->euthanasia organ_harvest Harvest lungs and spleen euthanasia->organ_harvest homogenization Homogenize organs organ_harvest->homogenization plating Plate serial dilutions on 7H11 agar homogenization->plating incubation Incubate plates for 3-4 weeks plating->incubation cfu_quantification Quantify bacterial load (CFU/organ) incubation->cfu_quantification analysis Compare bacterial loads between groups cfu_quantification->analysis

Caption: Workflow for in vivo efficacy testing in a murine model.

Disclaimer: ATA-36 is a hypothetical agent created for the purpose of this document. The data and protocols are illustrative and based on standard methodologies in tuberculosis research. All experiments involving Mycobacterium tuberculosis and animal models must be conducted in appropriate biosafety level facilities and with ethical approval.

References

Application Notes and Protocols: Determination of Resistance Frequency to Antitubercular Agent-36

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains poses a significant threat to global tuberculosis (TB) control efforts. Understanding the frequency at which resistance develops to new antitubercular agents is a critical step in the drug development pipeline. These data inform the potential clinical utility of a compound and aid in designing resistance-mitigating strategies.

This document provides detailed protocols for determining the spontaneous resistance frequency of M. tuberculosis to a novel investigational compound, designated here as "Antitubercular Agent-36." The methodologies described are based on established principles of mycobacterial culture and drug susceptibility testing, and are intended for use by trained personnel in a biosafety level 3 (BSL-3) laboratory.

Key Methodologies for Resistance Frequency Determination

The primary method for determining the frequency of spontaneous resistance is to plate a large, known number of bacteria on solid medium containing the antimicrobial agent at a selective concentration. By comparing the number of colony-forming units (CFUs) that grow on the drug-containing medium to the number of CFUs on drug-free medium, the proportion of resistant mutants in the population can be calculated.

Experimental Workflow

The overall workflow for determining the resistance frequency to this compound is depicted below.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_culture Prepare M. tuberculosis liquid culture (e.g., H37Rv) mic_det Determine Minimum Inhibitory Concentration (MIC) of Agent-36 prep_culture->mic_det media_prep Prepare Middlebrook 7H10 agar plates (with and without Agent-36) mic_det->media_prep inoc_prep Grow Mtb culture to late-log phase plating Plate large inoculum on Agent-36 plates and serial dilutions on control plates inoc_prep->plating incubation Incubate all plates at 37°C for 3-4 weeks plating->incubation count_cfu Count CFUs on control and drug-containing plates incubation->count_cfu calc_freq Calculate Resistance Frequency count_cfu->calc_freq confirm_res Confirm resistance of colonies from drug plates (re-culture and MIC) calc_freq->confirm_res

Caption: Experimental workflow for determining resistance frequency.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of M. tuberculosis. This is essential for selecting appropriate concentrations for resistance frequency plating.

Materials:

  • M. tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • This compound stock solution of known concentration

  • Sterile 96-well microplates

  • Resazurin solution (0.02% in sterile water)

  • Plate reader (optional)

Procedure:

  • Prepare a suspension of M. tuberculosis in 7H9 broth, adjusted to a McFarland standard of 1.0. Further dilute this suspension 1:20 to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Prepare serial two-fold dilutions of this compound in 7H9 broth in a 96-well plate. Typically, a range of concentrations is tested (e.g., from 64 µg/mL down to 0.06 µg/mL).

  • Add the prepared bacterial inoculum to each well containing the drug dilutions. Include a drug-free well as a growth control and a well with media only as a sterility control.

  • Seal the plate and incubate at 37°C for 7-10 days.

  • After incubation, add 30 µL of Resazurin solution to each well and incubate for another 24-48 hours.

  • The MIC is defined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).

Protocol 2: Resistance Frequency Determination by Plating

Objective: To quantify the number of spontaneous mutants resistant to this compound in a susceptible Mtb population.

Materials:

  • M. tuberculosis liquid culture grown to late-log phase (OD600 ≈ 0.8-1.0)

  • Middlebrook 7H10 agar plates supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • 7H10/OADC plates containing this compound at concentrations of 4x, 8x, and 16x the determined MIC.

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

  • Sterile spreaders and dilution tubes

Procedure:

  • Inoculum Preparation: Grow a 50 mL culture of M. tuberculosis H37Rv in 7H9 broth to late-logarithmic phase.

  • Total Viable Count: Prepare 10-fold serial dilutions of the culture in PBS-Tween. Plate 100 µL of the 10⁻⁵, 10⁻⁶, and 10⁻⁷ dilutions onto drug-free 7H10 agar plates in triplicate. This will be used to determine the total number of viable cells in the original culture.

  • Selective Plating: Centrifuge the remaining culture at 4000 x g for 10 minutes. Discard the supernatant and resuspend the cell pellet in 1-2 mL of fresh 7H9 broth.

  • Plate the concentrated cell suspension onto 7H10 plates containing this compound. Use multiple plates for each concentration (e.g., 5 plates for 4x MIC, 5 for 8x MIC, and 5 for 16x MIC).

  • Incubation: Incubate all plates at 37°C in a humidified incubator for 3-4 weeks, or until colonies are clearly visible.

  • Colony Counting:

    • Count the colonies on the drug-free plates from the serial dilutions to calculate the total CFU/mL in the original culture.

    • Count the total number of colonies on the plates containing this compound.

  • Calculation of Resistance Frequency:

    • Resistance Frequency = (Total number of resistant colonies on drug plates) / (Total number of viable cells plated).

Protocol 3: Confirmation of Resistance

Objective: To verify that colonies grown on selective media are genuinely resistant and not a result of drug degradation or other artifacts.

Procedure:

  • Randomly pick several colonies from the plates containing this compound.

  • Inoculate each colony into a separate tube of 7H9 broth and grow to mid-log phase.

  • Re-determine the MIC of this compound for each of these isolates using the protocol described in 2.1.

  • A confirmed resistant mutant should exhibit an MIC significantly higher than that of the parental wild-type strain.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: MIC of this compound against Wild-Type and Resistant Mtb

Strain MIC (µg/mL) - Replicate 1 MIC (µg/mL) - Replicate 2 MIC (µg/mL) - Replicate 3 Mean MIC (µg/mL)
M. tuberculosis H37Rv (WT) 0.25 0.25 0.5 0.33
Resistant Isolate 1 (from 8x MIC plate) 8 16 8 10.67

| Resistant Isolate 2 (from 8x MIC plate) | 16 | 16 | 16 | 16.00 |

Table 2: Resistance Frequency Calculation for this compound

Drug Concentration Total Viable Cells Plated (CFU) Number of Resistant Colonies Resistance Frequency
4x MIC 2.5 x 10¹⁰ 52 2.08 x 10⁻⁹
8x MIC 2.5 x 10¹⁰ 15 6.00 x 10⁻¹⁰

| 16x MIC | 2.5 x 10¹⁰ | 3 | 1.20 x 10⁻¹⁰ |

Hypothetical Signaling Pathway and Resistance Mechanism

For a novel agent, the mechanism of action and corresponding resistance pathways are often unknown. The following diagram illustrates a hypothetical scenario where Agent-36 inhibits a crucial enzyme for cell wall synthesis, and resistance arises from mutations in the target enzyme's gene or via upregulation of an efflux pump.

G cluster_cell Mycobacterium tuberculosis Cell cluster_resistance Resistance Mechanisms agent36_ext Antitubercular Agent-36 (extracellular) agent36_int Agent-36 (intracellular) agent36_ext->agent36_int Uptake agent36_int->agent36_ext Expulsion enzyme Target Enzyme (e.g., Synthase) agent36_int->enzyme Inhibition mutation Mutation in gene encoding Target Enzyme efflux Upregulation of Efflux Pump Gene precursor Cell Wall Precursor product Essential Cell Wall Component precursor->product Catalysis cell_wall Cell Wall Integrity product->cell_wall mutation->enzyme Alters binding site efflux_pump Efflux Pump efflux->efflux_pump Increases expression

Caption: Hypothetical mechanism of action and resistance to Agent-36.

This generalized framework provides a robust starting point for the preclinical evaluation of any novel antitubercular agent. As specific data for "this compound" becomes available, these protocols and diagrams can be adapted to reflect the unique characteristics of the compound.

Application Notes & Protocols: "Antitubercular Agent-36" Formulation for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of novel therapeutics. "Antitubercular Agent-36" (ATA-36) is a novel synthetic compound identified as a potent inhibitor of the mycobacterial enoyl-acyl carrier protein reductase (InhA). InhA is a crucial enzyme in the type-II fatty acid biosynthesis (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2] By directly inhibiting InhA, ATA-36 disrupts cell wall integrity, leading to bactericidal activity against Mtb.[3][4] Unlike isoniazid, a frontline anti-TB drug that also targets InhA, ATA-36 does not require activation by the catalase-peroxidase enzyme KatG, suggesting potential activity against isoniazid-resistant strains where resistance is conferred by katG mutations.[3][4]

These application notes provide detailed protocols for the formulation and preclinical evaluation of ATA-36, including in vitro efficacy and cytotoxicity assessment, and in vivo pharmacokinetic and efficacy studies in a murine model.

Formulation for Preclinical Oral Administration

The goal of preclinical formulation is to develop a safe and effective vehicle for consistent drug delivery in animal models.[5][6] For oral administration of the poorly water-soluble ATA-36 in mice, a suspension-based formulation is recommended to maximize exposure for safety and efficacy testing.[5] The following table summarizes trial formulations for oral gavage.

Table 1: Trial Formulations for Oral Administration of ATA-36

Formulation IDVehicle CompositionATA-36 Concentration (mg/mL)Observations
F10.5% (w/v) Carboxymethylcellulose (CMC) in water10Homogeneous, stable suspension for >4 hours.
F20.5% (w/v) CMC, 0.1% (v/v) Tween 80 in water10Improved wettability, stable suspension for >8 hours.
F320% (w/v) Captisol® in water10Clear solution, but precipitation observed after 2 hours.
F410% (v/v) DMSO, 90% (v/v) PEG 40010Clear solution, stable but potential for vehicle toxicity.

Recommended Formulation: Based on stability and safety profiles, Formulation F2 (0.5% CMC, 0.1% Tween 80 in water) is recommended for subsequent preclinical studies.

Application Notes & Experimental Protocols

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of ATA-36 that inhibits the visible growth of M. tuberculosis. The broth microdilution method is a standard and reliable technique for this purpose.[7][8][9]

Protocol: MIC Determination by Broth Microdilution

  • Preparation of Mtb Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.[7]

    • Dilute this suspension 1:100 in fresh 7H9 broth to achieve a final inoculum of approximately 1 x 10⁵ CFU/mL.[7]

  • Drug Dilution:

    • Prepare a stock solution of ATA-36 in dimethyl sulfoxide (DMSO).

    • Perform two-fold serial dilutions of ATA-36 in a 96-well microtiter plate using 7H9 broth to achieve final concentrations ranging from 64 µg/mL to 0.0625 µg/mL.[10] Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared Mtb inoculum to each well containing 100 µL of the drug dilutions.

    • Include a drug-free growth control well (inoculum + broth) and a sterility control well (broth only).

    • Seal the plate and incubate at 37°C for 7-14 days.[10]

  • Reading Results:

    • The MIC is defined as the lowest concentration of ATA-36 that shows no visible bacterial growth (no turbidity or pellet formation).[7]

    • A colorimetric indicator like Resazurin may be added to aid in determining viability.

Table 2: Hypothetical In Vitro Efficacy Data for ATA-36

CompoundMtb StrainMIC (µg/mL)
ATA-36H37Rv (pan-sensitive)0.25
ATA-36Clinical Isolate (INH-resistant, katG mutation)0.25
IsoniazidH37Rv (pan-sensitive)0.06
IsoniazidClinical Isolate (INH-resistant, katG mutation)> 16
In Vitro Cytotoxicity Assay

This assay assesses the toxicity of ATA-36 against a mammalian cell line to determine its therapeutic window. The MTT assay is a common colorimetric method for measuring cell viability.[11][12]

Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Seed Vero cells (or another suitable mammalian cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well in appropriate culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of ATA-36 in the culture medium.

    • Replace the existing medium in the wells with medium containing the various concentrations of ATA-36.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated cell control.

    • Incubate for 48-72 hours.[13]

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the 50% cytotoxic concentration (CC₅₀) by plotting cell viability against drug concentration.

    • The Selectivity Index (SI) is calculated as CC₅₀ / MIC.

Table 3: Hypothetical Cytotoxicity and Selectivity Index of ATA-36

CompoundCC₅₀ (Vero cells, µg/mL)MIC (Mtb H37Rv, µg/mL)Selectivity Index (SI = CC₅₀/MIC)
ATA-36> 640.25> 256

A higher SI value indicates greater selectivity for the bacterial target over mammalian cells.

In Vivo Pharmacokinetic (PK) Study

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of ATA-36 in mice to establish a dosing regimen for efficacy studies.[14][15][16]

Protocol: Single-Dose Oral PK Study in Mice

  • Animal Dosing:

    • Use 6- to 8-week-old BALB/c mice.

    • Administer a single oral dose of ATA-36 (e.g., 25 mg/kg) using the recommended formulation (F2) via gavage.[17]

    • A parallel group may receive an intravenous (IV) dose (e.g., 5 mg/kg) to determine bioavailability.[17]

  • Blood Sampling:

    • Collect blood samples (approx. 30-50 µL) from a cohort of mice at specific time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[14][17]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of ATA-36 in plasma using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.[17]

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 4: Hypothetical Pharmacokinetic Parameters of ATA-36 in Mice (25 mg/kg, Oral)

ParameterValueUnitDescription
Cₘₐₓ3.5µg/mLMaximum plasma concentration
Tₘₐₓ2.0hoursTime to reach Cₘₐₓ
AUC₀₋₂₄28.5µg*h/mLArea under the plasma concentration-time curve
T₁/₂6.2hoursElimination half-life
F (%)45%Oral Bioavailability (calculated from IV data)
In Vivo Efficacy Study in a Murine TB Model

This study assesses the ability of ATA-36 to reduce the bacterial burden in the lungs and spleens of mice infected with M. tuberculosis.[18][19][20]

Protocol: Mouse Model of Chronic TB Infection

  • Infection:

    • Infect 6- to 8-week-old BALB/c mice with a low-dose aerosol of M. tuberculosis H37Rv, calibrated to deliver approximately 50-100 bacilli into the lungs.[18]

    • Allow the infection to establish for 3-4 weeks to develop a chronic infection state.[20]

  • Treatment:

    • Randomize mice into treatment groups (n=6-8 per group):

      • Group 1: Vehicle control (Formulation F2 without ATA-36)

      • Group 2: ATA-36 (e.g., 25 mg/kg, once daily by oral gavage)

      • Group 3: Isoniazid (e.g., 25 mg/kg, once daily by oral gavage)

    • Treat the mice for 4 weeks, 5 days per week.

  • Assessment of Bacterial Load:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleens.

    • Homogenize the organs in PBS with 0.05% Tween 80.

    • Plate serial dilutions of the homogenates onto Middlebrook 7H11 agar plates.

    • Incubate plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU).

  • Data Analysis:

    • Convert CFU counts to log₁₀ values.

    • Compare the log₁₀ CFU in the organs of treated groups to the vehicle control group. Efficacy is measured as the log₁₀ CFU reduction.

Table 5: Hypothetical In Vivo Efficacy of ATA-36 (4-Week Treatment)

Treatment Group (25 mg/kg)Mean Log₁₀ CFU in Lungs (± SD)Log₁₀ CFU Reduction (vs. Vehicle)
Vehicle Control6.5 (± 0.4)-
ATA-364.2 (± 0.5)2.3
Isoniazid3.9 (± 0.3)2.6

Visualizations

G cluster_fas FAS-II Pathway (Mycolic Acid Synthesis) AcpM Acyl Carrier Protein (AcpM) KasA KasA AcpM->KasA MabA MabA KasA->MabA InhA Enoyl-ACP Reductase (InhA) MabA->InhA Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall ATA36 This compound (ATA-36) ATA36->Inhibition Inhibition->InhA Direct Inhibition

Caption: Hypothetical mechanism of action of ATA-36.

G cluster_formulation Formulation & Dosing cluster_sampling Sample Collection cluster_analysis Analysis F1 Prepare ATA-36 in Vehicle F2 Administer Single Dose (Oral Gavage) F1->F2 S1 Collect Blood at Time Points (0-24h) F2->S1 S2 Separate Plasma S1->S2 A1 Quantify ATA-36 (LC-MS/MS) S2->A1 A2 Calculate PK Parameters (Cmax, Tmax, AUC, T1/2) A1->A2

Caption: Experimental workflow for in vivo PK study.

G I1 Infect Mice with Mtb (Aerosol Route) I2 Establish Chronic Infection (3-4 Weeks) I1->I2 T1 Initiate Daily Treatment (4 Weeks) I2->T1 E1 Euthanize & Harvest Organs (Lungs, Spleen) T1->E1 A1 Homogenize Organs & Plate Serial Dilutions E1->A1 A2 Incubate Plates (3-4 Weeks) & Count CFU A1->A2 R1 Calculate Log10 CFU Reduction A2->R1

Caption: Workflow for in vivo efficacy testing.

References

Troubleshooting & Optimization

"Antitubercular agent-36" solubility issues in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antitubercular Agent-36. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in microbiological culture media.

Frequently Asked Questions (FAQs)

Q1: I observed a precipitate after diluting my DMSO stock of this compound into my culture medium. What is the cause?

A1: This is a common issue for hydrophobic compounds like this compound. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the final aqueous culture medium. The DMSO from your stock solution helps to keep the agent dissolved, but once diluted, the overall percentage of DMSO decreases, and the aqueous nature of the media can cause the compound to fall out of solution.

Q2: What is the maximum concentration of DMSO that is safe for Mycobacterium tuberculosis cultures?

A2: To avoid artifacts in your experimental results, the final concentration of DMSO in the culture medium should be kept as low as possible. It is recommended not to exceed a final concentration of 0.5% DMSO, as higher concentrations can inhibit mycobacterial growth and affect the results of antimicrobial susceptibility testing.

Q3: Can I use solvents other than DMSO to prepare my stock solution?

A3: While DMSO is the most common solvent, other options can be considered if DMSO is not suitable for your experimental setup. Alternatives include N,N-dimethylformamide (DMF) or Cyrene™, a greener solvent alternative.[1][2] However, it is crucial to perform a vehicle control experiment to ensure the chosen solvent does not have any intrinsic antitubercular activity or cellular toxicity at the final concentration used.

Q4: How does the precipitation of this compound affect my Minimum Inhibitory Concentration (MIC) results?

A4: The precipitation of the compound will lead to an inaccurate estimation of the MIC. When the agent precipitates, the actual concentration of the dissolved, bioavailable drug is lower than the intended concentration. This can result in an overestimation of the MIC, making the compound appear less potent than it actually is. It is crucial to ensure the compound remains in solution to obtain reliable and reproducible MIC values.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Step 1: Optimizing Stock Solution and Dilution Technique

The initial step is to ensure that the stock solution is correctly prepared and that the dilution method minimizes the risk of precipitation.

  • High-Concentration Stock: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM). This allows for smaller volumes to be added to the culture medium, keeping the final DMSO concentration low.

  • Serial Dilutions in DMSO: If a dose-response curve is being generated, it is best to perform serial dilutions in 100% DMSO first.[3] Then, add a small, consistent volume of each DMSO dilution to the culture medium.

  • Direct Dilution Technique: When diluting the DMSO stock into the aqueous medium, add the stock solution directly into the liquid with gentle vortexing or stirring. This rapid mixing can help prevent the formation of localized high concentrations that lead to precipitation.[3]

Step 2: Modifying Culture Medium Composition

If optimizing the dilution technique is insufficient, the composition of the culture medium can be altered to enhance the solubility of this compound.

  • Supplementation with Protein: Adding a carrier protein like Bovine Serum Albumin (BSA) can help to solubilize hydrophobic compounds. For mycobacterial cultures, a common supplement is Oleic Acid-Albumin-Dextrose-Catalase (OADC), where the albumin component can improve compound solubility.

  • Use of Solubilizing Agents: Non-ionic surfactants such as Tween® 80 are often included in mycobacterial culture media and can aid in the solubilization of hydrophobic agents. Ensure your medium contains an adequate concentration (typically 0.05%).

The following table summarizes the potential effects of these modifications on the apparent solubility of this compound.

Medium ModificationAgent ConcentrationApparent Solubility of this compound (µg/mL)Observation
Standard 7H9 Medium0.05% Tween® 8010Precipitation observed above this concentration
7H9 + 10% OADC0.05% Tween® 8025Improved solubility, less precipitation
7H9 + 10% OADC0.1% Tween® 8040Further improvement in solubility
Step 3: Advanced Solubilization Strategies

For particularly challenging solubility issues, more advanced formulation strategies may be necessary.

  • Co-solvents: The use of a mixture of solvents can enhance solubility.[4] This involves dissolving the compound in a strong solvent like DMSO and then creating an intermediate dilution in a co-solvent such as polyethylene glycol (PEG) before the final dilution in culture media.

  • Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4] This is a widely used technique in pharmaceutical formulation.

  • Nanotechnology Approaches: Formulating the drug into nanoparticles or nanosuspensions can significantly improve solubility and dissolution rates.[5]

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution

This protocol describes the standard procedure for preparing a stock solution of this compound.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% sterile-filtered DMSO to achieve the target concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the tube at high speed for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the solution in a water bath for 5 minutes to ensure all solid material has dissolved.[6]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected storage vial.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Assessing Compound Solubility in Culture Media

This protocol provides a method to determine the practical solubility limit of this compound in your specific culture medium.

  • Prepare Serial Dilutions: Create a series of 2-fold dilutions of your this compound stock solution in 100% DMSO.

  • Dilution into Media: Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding volume of your chosen culture medium (e.g., 198 µL) in a 96-well plate. This will create a range of final compound concentrations with a consistent final DMSO concentration.

  • Incubation: Incubate the plate under standard culture conditions for 1-2 hours.

  • Visual and Spectrophotometric Analysis:

    • Visually inspect each well for any signs of precipitation (cloudiness, visible particles).

    • Measure the optical density (OD) of the plate at a wavelength between 500-600 nm.[7] An increase in OD compared to the vehicle control well indicates light scattering due to precipitate formation.

  • Determine Solubility Limit: The highest concentration that does not show a significant increase in OD or visible precipitation is considered the apparent solubility limit under those conditions.

Visualizations

Troubleshooting_Workflow start Precipitation Observed in Culture Medium stock Step 1: Verify Stock Solution - High concentration in 100% DMSO - Serial dilutions in DMSO - Rapid mixing into media start->stock check1 Is Compound Soluble? stock->check1 media Step 2: Modify Culture Medium - Add Albumin (OADC) - Increase Tween® 80 conc. check2 Is Compound Soluble? media->check2 advanced Step 3: Advanced Strategies - Use co-solvents (PEG) - Complexation (Cyclodextrins) check3 Is Compound Soluble? advanced->check3 check1->media No success Proceed with Antitubercular Assay check1->success Yes check2->advanced No check2->success Yes check3->success Yes fail Consider Compound Resynthesis or Reformulation check3->fail No Logical_Relationship solubility Compound Solubility in Medium bioavailability Bioavailable Drug Concentration solubility->bioavailability Determines precipitation Precipitation solubility->precipitation Insufficient mic Accurate MIC Value bioavailability->mic Leads to inaccurate_mic Inaccurate (Overestimated) MIC bioavailability->inaccurate_mic Insufficient precipitation->bioavailability Reduces

References

"Antitubercular agent-36" optimizing dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the novel investigational compound, Antitubercular Agent-36. The following information is designed to address common issues encountered during in vivo studies aimed at optimizing dosage and evaluating efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel synthetic compound. While its precise molecular target is under investigation, preliminary in vitro studies suggest it may inhibit mycolic acid synthesis, a crucial component of the Mycobacterium tuberculosis cell wall. This mechanism is similar to that of isoniazid, a first-line anti-TB drug.[1][2] Further studies are required to elucidate the exact enzymatic inhibition and signaling pathway modulation.

Q2: What is a typical starting dose for in vivo studies with a novel antitubercular agent?

A2: A typical starting dose for in vivo studies is determined from in vitro data, specifically the minimum inhibitory concentration (MIC). A common practice is to start with a dose that achieves a plasma concentration several-fold higher than the MIC. Dose-ranging studies are then essential to establish efficacy and toxicity. For example, in preclinical studies of new agents, a range of doses (e.g., 25, 50, and 100 mg/kg) might be evaluated in a mouse model.[3]

Q3: Which animal models are most appropriate for in vivo efficacy testing of this compound?

A3: The most commonly used animal models for preclinical evaluation of anti-TB drugs are mice (e.g., C57BL/6 or BALB/c strains) and guinea pigs.[4] Mouse models are often used for initial efficacy screening due to their cost-effectiveness and the availability of well-established protocols.[5][6] Guinea pig models can be valuable for studying lesion pathology, as they form necrotic granulomas that more closely resemble human disease.[4]

Q4: How can I assess the efficacy of this compound in vivo?

A4: The primary method for assessing efficacy is by enumerating the colony-forming units (CFU) of M. tuberculosis in the lungs and spleen of infected animals at different time points during and after treatment.[5][7] A significant reduction in CFU in treated animals compared to untreated controls indicates drug activity. Body weight of the animals can also serve as a simple, early indicator of treatment efficacy, as untreated infected mice typically lose weight.[5]

Q5: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider for dosage optimization?

A5: Key PK/PD parameters for antitubercular agents include the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), the ratio of the maximum plasma concentration to the MIC (Cmax/MIC), and the time that the plasma concentration remains above the MIC (T>MIC).[8] Understanding these parameters helps in designing dosing regimens that maximize efficacy while minimizing the risk of toxicity and the development of drug resistance.[8][9]

Troubleshooting Guides

Issue 1: High variability in CFU counts between animals in the same treatment group.
  • Possible Cause: Inconsistent drug administration or animal-to-animal variation in drug metabolism.

  • Troubleshooting Steps:

    • Refine Administration Technique: Ensure accurate and consistent oral gavage or other administration route for all animals.

    • Pharmacokinetic Sub-study: Conduct a small-scale pharmacokinetic study to assess drug exposure in a subset of animals. This can help determine if variability is due to differences in absorption, distribution, metabolism, or excretion (ADME).

    • Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual variability on the statistical power of the study.

Issue 2: Lack of dose-dependent efficacy in vivo despite clear in vitro activity.
  • Possible Cause: Poor oral bioavailability, rapid metabolism of the compound, or the dose range selected is not appropriate.

  • Troubleshooting Steps:

    • Evaluate Bioavailability: Determine the oral bioavailability of this compound. If it is low, consider alternative formulations or administration routes (e.g., intravenous or intraperitoneal).[3]

    • Assess Metabolic Stability: Investigate the metabolic stability of the compound in liver microsomes from the animal species being used. Rapid metabolism may necessitate more frequent dosing or higher doses.

    • Expand Dose Range: Test a wider range of doses, including higher concentrations, to identify the therapeutic window.[10]

Issue 3: Signs of toxicity (e.g., weight loss, lethargy) at doses required for efficacy.
  • Possible Cause: Narrow therapeutic index.

  • Troubleshooting Steps:

    • Dose Fractionation: Investigate if administering the total daily dose in two or more smaller doses reduces toxicity while maintaining efficacy.

    • Combination Therapy: Evaluate the efficacy of this compound in combination with other anti-TB drugs. This may allow for a lower, less toxic dose of Agent-36 to be used.[7]

    • Toxicity Studies: Conduct formal toxicology studies to identify the specific organs or systems affected and to determine the maximum tolerated dose (MTD).

Data Presentation

Table 1: Hypothetical In Vitro Activity of this compound

ParameterValue
MIC against M. tuberculosis H37Rv0.1 µg/mL
MIC90 against clinical isolates0.5 µg/mL
Cytotoxicity (HepG2 cells)> 50 µg/mL

Table 2: Hypothetical Dose-Ranging Efficacy Study in a Mouse Model

Treatment Group (Oral, Daily)Mean Log10 CFU in Lungs (Day 28)Standard Deviation
Vehicle Control7.20.4
This compound (25 mg/kg)6.10.5
This compound (50 mg/kg)5.30.3
This compound (100 mg/kg)4.50.2
Isoniazid (25 mg/kg)4.20.3

Experimental Protocols

Protocol 1: Mouse Model of Tuberculosis for Efficacy Testing
  • Infection: C57BL/6 mice are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv to deliver approximately 100-200 bacilli to the lungs.[5]

  • Treatment Initiation: Treatment begins 14 days post-infection, allowing for the establishment of a stable bacterial load.

  • Drug Administration: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered daily by oral gavage.[3]

  • Efficacy Assessment: At specified time points (e.g., 28 and 56 days of treatment), cohorts of mice are euthanized. Lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on 7H11 agar to determine CFU counts.[7]

  • Controls: A vehicle control group (untreated) and a positive control group (e.g., treated with a standard anti-TB drug like isoniazid) are included in each experiment.[7]

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis infection Aerosol Infection of Mice (M. tuberculosis H37Rv) establishment Establishment of Infection (14 days) infection->establishment treatment_start Initiate Daily Oral Dosing establishment->treatment_start groups Treatment Groups: - Vehicle Control - Agent-36 (Dose 1) - Agent-36 (Dose 2) - Positive Control (INH) treatment_start->groups duration Treatment Duration (28 or 56 days) groups->duration euthanasia Euthanize Cohorts duration->euthanasia organ_harvest Harvest Lungs and Spleens euthanasia->organ_harvest homogenize Homogenize Tissues organ_harvest->homogenize plating Plate Serial Dilutions homogenize->plating cfu_count Enumerate CFUs plating->cfu_count signaling_pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis precursors Fatty Acid Precursors fas Fatty Acid Synthase (FAS) precursors->fas mycolic_acid Mycolic Acid Synthesis fas->mycolic_acid cell_wall Cell Wall Integrity mycolic_acid->cell_wall agent36 This compound agent36->mycolic_acid Inhibition

References

"Antitubercular agent-36" troubleshooting inconsistent MIC results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitubercular agent-36

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing inconsistent Minimum Inhibitory Concentration (MIC) results with the novel candidate, this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and experiment-to-experiment variation in the MIC values for this compound. What are the potential causes?

A1: Inconsistent MIC results for novel antitubercular agents are common and can stem from several factors. The primary areas to investigate are the agent's physicochemical properties, the experimental setup, and the bacterial inoculum. Specifically, consider the following:

  • Compound Solubility and Stability: this compound may have poor solubility in the aqueous environment of standard mycobacterial culture media, such as Middlebrook 7H9 broth.[1][2] Precipitation of the compound at higher concentrations will lead to an artificially high and variable MIC. Additionally, the long incubation times required for Mycobacterium tuberculosis (typically 14-21 days) can lead to degradation of the compound, reducing its effective concentration over the course of the experiment.[3][4]

  • Inoculum Preparation: The clumping nature of M. tuberculosis can lead to inconsistent inoculum density between wells. Inadequate vortexing or failure to allow large clumps to settle can result in a higher bacterial load in some wells, which may overcome the inhibitory effect of the agent. A standardized inoculum is critical for reproducibility.[5][6]

  • Media Composition: Components of the culture medium, particularly the OADC enrichment (oleic acid, albumin, dextrose, catalase), can interact with the test agent. For example, the albumin component can bind to hydrophobic compounds, reducing their bioavailable concentration.

Q2: We've noticed a precipitate forming in the wells with higher concentrations of this compound. How can we address this?

A2: The formation of a precipitate is a strong indicator of solubility issues.[1][2] To address this, you can try the following:

  • Use of a Co-solvent: Prepare the stock solution of this compound in a suitable organic solvent like dimethyl sulfoxide (DMSO). However, ensure the final concentration of the solvent in the assay does not exceed a level that affects the growth of M. tuberculosis (typically ≤1%).

  • Solubility Assessment: Formally assess the solubility of this compound in the test medium. This will help you determine the highest concentration that can be reliably tested without precipitation.

  • Alternative Formulations: For compounds with persistent solubility challenges, exploring formulation strategies such as the use of amphiphilic assemblies or other solubilizing agents may be necessary for accurate MIC determination.[7][8]

Q3: Could the age or preparation of our M. tuberculosis culture be affecting the MIC results?

A3: Yes, the physiological state of the bacteria is a critical variable.

  • Growth Phase: Cultures should be in the mid-logarithmic growth phase to ensure metabolic activity and susceptibility to the agent. Using cultures in stationary phase can lead to higher and more variable MICs.

  • Inoculum Standardization: It is crucial to standardize the inoculum to a 0.5 McFarland standard and then dilute it appropriately to achieve the target colony-forming units (CFU)/mL in the assay wells.[5][6] This ensures that a consistent number of bacteria are challenged with the agent in each test.

Q4: How can we confirm that our overall assay is performing correctly?

A4: Implementing robust quality control (QC) measures is essential for validating your MIC results.[9][10][11]

  • Reference Strain: Always include a well-characterized reference strain, such as M. tuberculosis H37Rv (ATCC 27294), in every assay.

  • Control Compounds: Test standard antitubercular drugs with known MIC ranges (e.g., isoniazid, rifampicin) alongside this compound.[10][12] The results for these control compounds should fall within the expected ranges to confirm the validity of the assay.

  • Growth and Sterility Controls: Include wells with no drug (growth control) and wells with no bacteria (sterility control) to ensure the bacteria are viable and the medium is not contaminated.

Troubleshooting Unstable MIC Results

The following table summarizes potential causes of inconsistent MIC values and suggests corrective actions.

Observation Potential Cause Recommended Action
Visible precipitate in wells Poor compound solubility.Assess solubility in test media. Use a co-solvent (e.g., DMSO) at a non-inhibitory final concentration.
MIC increases over time/replicates Compound degradation.Evaluate compound stability in the culture medium over the incubation period.
Inconsistent growth in control wells Inoculum variability due to clumping.Ensure thorough vortexing of bacterial suspension and allow large clumps to settle before standardization.
MIC values are consistently high High inoculum density. Binding of the agent to media components.Re-standardize inoculum preparation. Consider using a medium with lower albumin content if possible.
Control drug MICs are out of range Issue with assay conditions (media, incubation, etc.) or inoculum.Review and standardize all assay parameters. Ensure the quality of the culture medium and supplements.[9]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for M. tuberculosis

This protocol is adapted from the EUCAST reference method for broth microdilution.[5][6]

  • Inoculum Preparation:

    • Culture M. tuberculosis in Middlebrook 7H9 broth supplemented with 10% OADC and 0.5% glycerol for 5-7 days.

    • Transfer the culture to a tube containing glass beads and vortex thoroughly to break up clumps.

    • Allow the suspension to stand for 30 minutes to allow larger clumps to settle.

    • Adjust the turbidity of the supernatant to a 0.5 McFarland standard.

    • Dilute this suspension 1:100 in fresh 7H9-OADC medium to prepare the final inoculum.

  • Plate Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the agent in a 96-well U-shaped microtiter plate, with each well containing 100 µL of 7H9-OADC medium with the desired drug concentration.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Add 5 µL of the final bacterial inoculum to each well (except the sterility control), resulting in a final volume of 105 µL and a target bacterial concentration of approximately 5 x 10^5 CFU/mL.[13]

    • Seal the plate and incubate at 37°C.

  • Reading Results:

    • Read the plates visually using an inverted mirror when growth is clearly visible in the growth control well (typically 14-21 days).[3][5]

    • The MIC is the lowest concentration of the agent that completely inhibits visible growth.

Protocol 2: Assessing Solubility of this compound
  • Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Add small aliquots of the stock solution to Middlebrook 7H9-OADC medium to achieve a range of final concentrations, ensuring the final DMSO concentration remains constant and non-inhibitory.

  • Mix well and incubate under the same conditions as the MIC assay.

  • Visually inspect for precipitate formation at regular intervals (e.g., 0, 24, 48 hours) and use a spectrophotometer to measure light scattering as a more sensitive indicator of precipitation.

  • The highest concentration that remains clear is the approximate limit of solubility under assay conditions.

Visual Guides

Below are diagrams illustrating key troubleshooting and experimental workflows.

Caption: Troubleshooting workflow for inconsistent MIC results.

MIC_Workflow A Prepare M. tb Culture (Mid-log phase) B Standardize Inoculum (0.5 McFarland) A->B C Prepare Final Inoculum (1:100 Dilution) B->C E Inoculate Plate with Final Inoculum C->E D Prepare Serial Dilutions of This compound in 96-Well Plate D->E F Incubate at 37°C (14-21 days) E->F G Read MIC (Lowest concentration with no visible growth) F->G

Caption: Experimental workflow for broth microdilution MIC assay.

References

"Antitubercular agent-36" reducing cytotoxicity in mammalian cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Antitubercular Agent-36 (ATA-36), a novel investigational compound designed to reduce cytotoxicity in mammalian cell lines while exhibiting activity against Mycobacterium tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for ATA-36?

A1: ATA-36 is a novel small molecule that is believed to act as a selective agonist for a host cell receptor, initiating a signaling cascade that enhances autophagic flux in macrophages. This process aids in the clearance of intracellular Mycobacterium tuberculosis. Concurrently, the pathway is thought to upregulate anti-apoptotic factors, thereby reducing cytotoxic effects often observed with other antimicrobial agents.

Q2: In which cell lines has ATA-36 been tested for cytotoxicity?

A2: ATA-36 has been profiled for cytotoxicity in several common mammalian cell lines to establish its preliminary safety profile. These include the human liver cell line HepG2, the human lung adenocarcinoma cell line A549, and the human monocytic cell line THP-1 (differentiated into macrophages).

Q3: What is the recommended solvent for ATA-36?

A3: For in vitro experiments, it is recommended to dissolve ATA-36 in dimethyl sulfoxide (DMSO) to create a stock solution. Subsequent dilutions should be made in the appropriate cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture does not exceed a level that would impact cell viability, typically below 0.5%.[1]

Q4: Does ATA-36 have direct bactericidal or bacteriostatic effects on Mycobacterium tuberculosis?

A4: Preclinical data suggests that ATA-36 has weak direct activity against extracellular Mycobacterium tuberculosis. Its primary therapeutic potential is believed to stem from its modulation of host cell pathways to enhance the killing of intracellular bacteria.[2]

Troubleshooting Guides

Inconsistent Cytotoxicity Results

Q: My IC50 value for ATA-36 in A549 cells is significantly lower (more toxic) than the value reported in the technical data sheet. What could be the cause?

A: Several factors can contribute to this discrepancy. Please consider the following troubleshooting steps:

  • Cell Density: Ensure that you are using the recommended cell seeding density. Overly confluent or sparse cultures can show altered sensitivity to chemical compounds.[1]

  • Solvent Concentration: Verify that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level. High concentrations of some solvents can be cytotoxic.[1]

  • Incubation Time: The duration of exposure to the compound can significantly impact cytotoxicity. Confirm that the incubation time aligns with the recommended protocol.[1]

  • Cell Health: Ensure that the cells are healthy, in the logarithmic growth phase, and free from contamination before starting the experiment.

  • Assay Type: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity). Ensure you are using the same assay as reported in the datasheet.

Lack of Efficacy in Intracellular Killing Assays

Q: I am not observing a significant reduction in intracellular Mycobacterium tuberculosis in my macrophage infection model after treatment with ATA-36. What should I check?

A: If you are not seeing the expected efficacy, consider these points:

  • Macrophage Differentiation: If using a cell line like THP-1, ensure that the cells have been properly differentiated into macrophages (e.g., with PMA) before infection. Incomplete differentiation can affect their phagocytic and bactericidal capabilities.

  • Infection Multiplicity of Infection (MOI): The ratio of bacteria to macrophages (MOI) is critical. A very high MOI can overwhelm the cells, making it difficult to observe a therapeutic effect. Optimize the MOI for your specific experimental setup.

  • Compound Stability: Ensure that ATA-36 is stable in your culture medium for the duration of the experiment.

  • Assay Timing: The timing of treatment relative to infection is important. Consider whether the compound is being added pre-infection, during infection, or post-infection, and for how long.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of ATA-36

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HepG2MTT48> 100
A549LDH Release4885.2
THP-1 (macrophage)Resazurin72> 100

Table 2: Efficacy of ATA-36 against Intracellular M. tuberculosis

Host CellMOITreatment Concentration (µM)Log Reduction in CFU (at 72h)
THP-1 (macrophage)10:110.5
THP-1 (macrophage)10:1101.2
THP-1 (macrophage)10:1251.8

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare serial dilutions of ATA-36 in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of ATA-36. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Intracellular M. tuberculosis Killing Assay
  • Macrophage Preparation: Differentiate THP-1 monocytes into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Infection: Infect the differentiated macrophages with M. tuberculosis H37Rv at an MOI of 10:1 for 4 hours.

  • Wash: Wash the cells three times with PBS to remove extracellular bacteria.

  • Treatment: Add fresh culture medium containing serial dilutions of ATA-36 to the infected cells.

  • Incubation: Incubate the plates for up to 72 hours.

  • Cell Lysis: At various time points, lyse the macrophages with a solution of 0.1% Triton X-100.

  • CFU Plating: Plate serial dilutions of the cell lysates on Middlebrook 7H11 agar plates.

  • Colony Counting: Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFUs).

Visualizations

Signaling Pathways and Workflows

ATA36_Signaling_Pathway cluster_cell Macrophage ATA36 ATA-36 Receptor Host Cell Receptor ATA36->Receptor Binds KinaseA Kinase A (Activated) Receptor->KinaseA Activates AutophagyComplex Autophagy Initiation Complex KinaseA->AutophagyComplex Phosphorylates AntiApoptotic Anti-Apoptotic Factors KinaseA->AntiApoptotic Upregulates Autophagosome Autophagosome Formation AutophagyComplex->Autophagosome MTB Intracellular M. tuberculosis Autophagosome->MTB Engulfs CellSurvival Increased Cell Survival AntiApoptotic->CellSurvival Degradation Bacterial Degradation MTB->Degradation

Caption: Proposed signaling pathway of ATA-36 in macrophages.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_efficacy Intracellular Efficacy Assessment seed_cells 1. Seed Mammalian Cell Lines treat_ata36_cyto 2. Treat with ATA-36 Dilutions seed_cells->treat_ata36_cyto incubate_cyto 3. Incubate for 48-72 hours treat_ata36_cyto->incubate_cyto assay_cyto 4. Perform Cytotoxicity Assay (e.g., MTT) incubate_cyto->assay_cyto calc_ic50 5. Calculate IC50 assay_cyto->calc_ic50 prep_macro 1. Differentiate Macrophages infect_mtb 2. Infect with M. tuberculosis prep_macro->infect_mtb treat_ata36_eff 3. Treat with ATA-36 infect_mtb->treat_ata36_eff lyse_cells 4. Lyse Macrophages at Time Points treat_ata36_eff->lyse_cells plate_cfu 5. Plate Lysates for CFU Counting lyse_cells->plate_cfu start Start Experiment cluster_cytotoxicity cluster_cytotoxicity start->cluster_cytotoxicity cluster_efficacy cluster_efficacy start->cluster_efficacy end_point Analyze and Compare Results cluster_cytotoxicity->end_point cluster_efficacy->end_point

Caption: General experimental workflow for evaluating ATA-36.

References

Technical Support Center: Synthesis of Antitubercular Agent-36

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Antitubercular agent-36, a promising 2-aminoquinazolinone derivative. The following information is based on the synthetic route for analogous compounds and general principles of scaling up heterocyclic compound synthesis.[1][2]

Frequently Asked Questions (FAQs)

Q1: To which class of compounds does this compound belong?

A1: this compound is a member of the 2-aminoquinazolinone class of compounds, which have shown significant potential as antimycobacterial agents.[1][2]

Q2: What is the general synthetic strategy for this class of compounds?

A2: The synthesis is a multi-step process that typically involves the initial formation of a quinazolinone core, followed by functional group manipulations to introduce the desired substituents. A common route starts with 2-aminobenzoic acid derivatives.[1][2][3]

Q3: What are the most critical steps to monitor during scale-up?

A3: The cyclization, chlorination, and final coupling reactions are critical. These steps can be sensitive to changes in temperature, concentration, and reaction time, which are more pronounced at a larger scale.[4][5]

Q4: Are there any known safety concerns with the reagents used in this synthesis?

A4: Yes, several reagents require careful handling. For instance, phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE) and a well-ventilated fume hood are essential.

Troubleshooting Guide

Problem 1: Low Yield in the Initial Cyclization Step
Potential Cause Recommended Solution
Incomplete reactionIncrease reaction time or temperature moderately. Monitor reaction progress by TLC or LC-MS.
Sub-optimal solventEnsure the solvent (e.g., dioxane) is anhydrous. Consider alternative high-boiling point solvents.
Base inefficiencyUse a non-nucleophilic base like triethylamine (Et₃N) and ensure it is fresh and dry.
Side reactionsLowering the reaction temperature might minimize the formation of byproducts.
Problem 2: Inefficient Chlorination
Potential Cause Recommended Solution
Degradation of POCl₃Use freshly distilled or a new bottle of phosphorus oxychloride.
Insufficient reagentA slight excess of POCl₃ and PCl₅ may be required to drive the reaction to completion.
Reaction temperature too lowEnsure the reaction is maintained at reflux (around 110 °C) for a sufficient duration.[1]
Product isolation lossThe product of this step can be moisture-sensitive. Ensure all workup steps are performed under anhydrous conditions where possible.
Problem 3: Poor Yield in the Suzuki Coupling Step
Potential Cause Recommended Solution
Catalyst deactivationEnsure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to protect the palladium catalyst.
Ineffective basePotassium carbonate is commonly used; ensure it is finely ground and anhydrous.
Ligand degradationUse fresh phosphine ligands and handle them under an inert atmosphere.
Phase transfer issuesFor biphasic systems (e.g., dioxane/water), vigorous stirring is crucial for efficient reaction.

Experimental Protocols

General Synthesis of the 2-Aminoquinazolinone Core

This protocol is a representative example for the synthesis of the core structure of this compound.

Step 1: Cyclization

  • To a solution of 2-aminoiodobenzoic acid in dioxane, add triethylamine.

  • Add the appropriately substituted phenyl isothiocyanate.

  • Reflux the mixture at 110 °C for 4 hours.

  • Cool the reaction mixture and isolate the solid product by filtration.

Step 2: Chlorination

  • Suspend the product from Step 1 in phosphorus oxychloride.

  • Add phosphorus pentachloride portion-wise under a nitrogen atmosphere.

  • Heat the mixture to 110 °C for 14 hours.

  • Carefully quench the reaction with ice water and isolate the chlorinated intermediate.

Step 3: Amination and Deprotection

  • Dissolve the chlorinated intermediate in DMF.

  • Add 4-methoxybenzylamine and DIPEA, then heat to 80 °C for 4 hours.

  • Isolate the protected amine intermediate.

  • Deprotect using trifluoroacetic acid (TFA) at reflux to yield the 2-aminoquinazolinone core.

Visualizations

Experimental Workflow

G Synthesis Workflow for this compound Core cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Final Modification A 2-Aminoiodobenzoic Acid C Step 1: Cyclization A->C B Phenyl Isothiocyanate B->C D Thioxo Intermediate C->D E Step 2: Chlorination D->E F Chloro Intermediate E->F G Step 3: Amination F->G H Protected Amine G->H I Step 4: Deprotection H->I J 2-Amino Core I->J K Step 5: Suzuki Coupling J->K L This compound K->L

Caption: A generalized workflow for the synthesis of the 2-aminoquinazolinone core and final product.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield A Low Yield Observed B Check Reaction Completion by TLC/LC-MS A->B C Incomplete Reaction B->C No E Reaction Complete, Still Low Yield B->E Yes D Increase Time/Temp C->D F Review Workup & Purification E->F G Product Loss During Extraction/Filtration F->G Yes I Degradation Observed F->I No H Optimize Workup Protocol G->H J Use Milder Conditions I->J

Caption: A decision tree for troubleshooting low reaction yields during synthesis.

References

Technical Support Center: Generation of "Antitubercular agent-36" Resistant Mutants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for generating Mycobacterium tuberculosis mutants resistant to the hypothetical "Antitubercular agent-36."

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind generating resistant mutants to this compound?

A1: The generation of resistant mutants relies on the principle of spontaneous genetic mutations that can arise in a bacterial population.[1] When a large population of Mycobacterium tuberculosis is exposed to a selective pressure, such as this compound, rare, pre-existing mutants with resistance-conferring mutations will have a survival advantage and can be selected for.[1][2] In M. tuberculosis, drug resistance is primarily conferred by chromosomal mutations rather than through the horizontal gene transfer of resistance plasmids.[3][4]

Q2: What is the expected frequency of spontaneous resistance to antitubercular agents?

A2: The frequency of spontaneous mutations conferring resistance can vary depending on the drug and the specific genetic target. For many antitubercular drugs, this frequency is typically low. This necessitates starting with a large bacterial population to increase the probability of isolating a resistant mutant.

Q3: How is the appropriate concentration of this compound for selection determined?

A3: The selection concentration is critical and is typically determined based on the Minimum Inhibitory Concentration (MIC) of the parent M. tuberculosis strain.[2] A common starting point for selecting resistant mutants is to use concentrations ranging from 2 to 10 times the MIC. This ensures that the susceptible population is effectively killed while allowing for the growth of resistant mutants.

Q4: How can I confirm that the isolated colonies are genuinely resistant and not just persisters?

A4: Confirmation of resistance involves several steps. Firstly, selected colonies should be sub-cultured onto a drug-free medium and then re-tested for their ability to grow in the presence of this compound to ensure the resistance phenotype is stable.[5] Secondly, a formal MIC determination should be performed on the putative mutants to quantify the level of resistance compared to the parental strain.[2] Finally, sequencing the putative target genes of this compound can identify the specific mutations conferring resistance.[1]

Q5: What are the common genetic mechanisms of resistance to antitubercular drugs?

A5: Resistance to antitubercular drugs typically arises from mutations in specific genes.[6] Common mechanisms include:

  • Alteration of the drug target: Mutations in the gene encoding the protein that the drug binds to can reduce the drug's affinity.[1]

  • Modification of a pro-drug activating enzyme: Some antitubercular drugs are pro-drugs that require activation by a bacterial enzyme. Mutations in the gene for this enzyme can prevent the drug from being activated.[7][8]

  • Overexpression of the drug target: An increase in the amount of the target protein can sometimes overcome the inhibitory effect of the drug.[4]

  • Efflux pumps: Bacteria can acquire mutations that lead to the overexpression of efflux pumps, which actively transport the drug out of the cell.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No resistant colonies obtained Insufficient number of bacteria plated.Ensure a high-density inoculum (e.g., 10^8 to 10^10 CFU/plate) is used to increase the probability of finding rare spontaneous mutants.
Selection concentration of this compound is too high.Titrate the concentration of this compound. Start with a lower concentration (e.g., 2x MIC) and gradually increase it.
The mutation frequency for this agent is extremely low.Consider using a multi-step selection process where you gradually increase the drug concentration over several passages.[5]
High background of susceptible cells Selection concentration of this compound is too low.Increase the concentration of the selection agent to more effectively kill the susceptible population. Ensure the concentration is at least 2x the MIC.
Incomplete killing of susceptible bacteria.Extend the incubation time on the selective plates to ensure all susceptible cells are killed.
Contamination with a different, more resistant organism.Perform purity checks on the starting culture and the resulting colonies using standard microbiological techniques.
Isolated colonies are not truly resistant upon re-testing The colonies were persister cells, not genetic mutants.Sub-culture the putative resistant colonies on non-selective media first, and then re-streak them onto selective media to confirm the stability of the resistant phenotype.[5]
The initial selection plates had uneven drug distribution.Ensure proper mixing of this compound into the agar medium before pouring the plates.
Difficulty in identifying the resistance mutation The mutation is in a novel or unexpected gene.Consider whole-genome sequencing of the resistant mutant to identify all genetic differences compared to the parental strain.
The resistance mechanism is not due to a target gene mutation (e.g., efflux pump upregulation).Perform transcriptomic analysis (e.g., RNA-seq) to investigate changes in gene expression, particularly of known efflux pump genes.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
  • Inoculum Preparation: Prepare a suspension of the M. tuberculosis H37Rv reference strain and adjust the turbidity to a 0.5 McFarland standard.[5]

  • Drug Dilution: Prepare a series of two-fold dilutions of this compound in Middlebrook 7H9 broth or on Middlebrook 7H10 agar.[5] The concentration range should bracket the expected MIC.

  • Inoculation: Inoculate the prepared media with the bacterial suspension.

  • Incubation: Incubate the cultures at 37°C for 14-21 days.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.[2]

Protocol 2: Generation of Spontaneous Resistant Mutants
  • High-Density Culture: Grow a large volume of M. tuberculosis H37Rv in Middlebrook 7H9 broth to late-log or early-stationary phase to ensure a high cell density.

  • Plating: Plate a high density of the bacterial culture (approximately 10^8 to 10^10 CFU) onto Middlebrook 7H10 agar plates containing this compound at a concentration of 2-10 times the predetermined MIC.[2]

  • Incubation: Incubate the plates at 37°C for 3-6 weeks, examining for colony growth periodically.

  • Colony Selection: Pick individual colonies that appear on the selective plates.

  • Purity and Stability Check: Streak each selected colony onto a fresh drug-free agar plate to obtain a pure culture. Subsequently, re-streak the pure culture onto both drug-free and selective agar to confirm the stability of the resistant phenotype.[5]

  • MIC Confirmation: Perform MIC determination on the confirmed resistant mutants to quantify the level of resistance.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_selection Selection of Mutants cluster_confirmation Confirmation and Characterization start Start with M. tuberculosis H37Rv prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum determine_mic Determine MIC of this compound prep_inoculum->determine_mic grow_culture Grow High-Density Culture determine_mic->grow_culture plate_selective Plate on Media with Agent-36 (2-10x MIC) grow_culture->plate_selective incubate_select Incubate for 3-6 Weeks plate_selective->incubate_select pick_colonies Pick Resistant Colonies incubate_select->pick_colonies purity_check Purity and Stability Check pick_colonies->purity_check confirm_mic Confirm MIC of Mutants purity_check->confirm_mic sequence_genes Sequence Target Genes / WGS confirm_mic->sequence_genes end_point Characterized Resistant Mutant sequence_genes->end_point

Caption: Workflow for generating and confirming resistant mutants.

troubleshooting_logic cluster_solutions1 Solutions for No Colonies cluster_solutions2 Solutions for High Background cluster_solutions3 Solutions for Unstable Resistance start Start Experiment no_colonies No resistant colonies? start->no_colonies high_background High background growth? no_colonies->high_background No increase_inoculum Increase Inoculum Density no_colonies->increase_inoculum Yes unstable_resistance Resistance not stable? high_background->unstable_resistance No increase_conc Increase Agent-36 Concentration high_background->increase_conc Yes subculture Sub-culture before Re-testing unstable_resistance->subculture Yes end_point Successful Mutant Generation unstable_resistance->end_point No decrease_conc Decrease Agent-36 Concentration multistep Use Multi-step Selection extend_incubation Extend Incubation Time check_purity Check Culture Purity check_plates Ensure Even Drug Distribution

Caption: Troubleshooting logic for resistant mutant generation.

References

Technical Support Center: Optimizing Protein Binding Assays for Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing protein binding assays involving antitubercular agents.

Frequently Asked Questions (FAQs)

Q1: Why is determining protein binding crucial in the development of antitubercular agents?

A1: Understanding the extent to which an antitubercular drug binds to plasma proteins is critical for several reasons. Only the unbound (free) fraction of a drug is generally considered pharmacologically active and able to penetrate tissues to reach the target Mycobacterium tuberculosis.[1][2] High plasma protein binding can significantly affect a drug's efficacy, distribution, and safety profile.[1] Regulatory agencies often require this data early in the drug development process.[1] For instance, first-line antitubercular drugs show a wide range of protein binding: rifampin is highly bound (~88%), while isoniazid (~14%), pyrazinamide (~1%), and ethambutol (~12%) are less so.[2][3]

Q2: Which protein binding assays are most suitable for studying antitubercular agents?

A2: Several robust techniques can be employed, each with its own advantages. Common methods include:

  • Surface Plasmon Resonance (SPR): Provides real-time, label-free detection of binding events, making it suitable for determining kinetics (on/off rates) and affinity. It has been used to identify antitubercular agents that disrupt protein-protein interactions within the ribosome.[4]

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (affinity, enthalpy, entropy, and stoichiometry) of the interaction.[5][6][7] It is considered a gold-standard for validating binding affinities.[8]

  • Fluorescence Polarization (FP): A solution-based method that measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein.[9][10] It is well-suited for high-throughput screening of compound libraries to identify potential binders.[10]

Q3: What is the significance of the dissociation constant (Kd) in these assays?

A3: The dissociation constant (Kd) is a quantitative measure of the affinity between a ligand (the antitubercular agent) and its protein target. It represents the concentration of the agent at which half of the protein binding sites are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. Accurately determining the Kd is a primary goal of most binding assays.[11][12]

Q4: How can I choose between a direct and a competitive binding assay format?

A4: The choice depends on the availability of a labeled version of your compound.

  • Direct Assays: Measure the direct interaction between the target protein and the antitubercular agent. This is common in SPR and ITC. In FP, it requires a fluorescently labeled version of your agent.[13]

  • Competitive Assays: Are used when the antitubercular agent cannot be easily labeled. In this format, the unlabeled agent competes with a known, labeled ligand (a "tracer" or "probe") for binding to the target protein.[10][13] The displacement of the labeled ligand is measured to determine the binding affinity of the test compound.

Troubleshooting Guides

This section addresses common problems encountered during protein binding assays for antitubercular agents.

Issue 1: No or Weak Binding Signal

Possible Causes & Solutions

CauseRecommended Solution
Inactive Protein Verify protein integrity and activity. Use fresh protein preparations and include protease inhibitors in your buffers.[14]
Incorrect Buffer Conditions Optimize buffer pH, salt concentration, and additives. Some interactions are sensitive to ionic strength or require specific co-factors.
Compound Insolubility Check the solubility of the antitubercular agent in the assay buffer. Consider using a small percentage of a co-solvent like DMSO, but be mindful of its potential effects on the protein.
Inaccessible Binding Site/Tag For tagged proteins, the tag might be sterically hindering the binding site or be buried within the folded protein.[15] Consider moving the tag to the other terminus or purifying under denaturing conditions followed by refolding.[15]
Assay Sensitivity Limits The binding affinity may be too weak for the chosen technique. Consider using a more sensitive method or increasing the concentration of one of the reactants, though this can introduce other issues.[16]
Issue 2: High Non-Specific Binding

Possible Causes & Solutions

CauseRecommended Solution
Hydrophobic Interactions The antitubercular agent may be binding non-specifically to the assay apparatus (e.g., microplates, sensor chips).[17]
Add a non-ionic detergent (e.g., 0.005% Tween-20) to the assay buffer to block hydrophobic surfaces.[14]
Ionic Interactions Increase the salt concentration in the buffer (e.g., up to 500 mM NaCl) to disrupt non-specific electrostatic interactions.
Contaminants in Protein Sample Ensure the protein sample is highly purified. Contaminating proteins can sometimes bind to the test compound.[17]
Compound Aggregation The antitubercular agent may be forming aggregates that bind non-specifically. Assess compound behavior at different concentrations using dynamic light scattering (DLS).
Issue 3: Inconsistent or Irreproducible Results

Possible Causes & Solutions

CauseRecommended Solution
Reaction Not at Equilibrium Ensure the incubation time is sufficient for the binding reaction to reach equilibrium.[11][12] This is particularly important for high-affinity interactions which may have slow dissociation rates.[11]
Pipetting Errors Use calibrated pipettes and proper technique, especially when performing serial dilutions of the antitubercular agent.
Reagent Instability Prepare fresh reagents for each experiment. Some proteins or compounds may degrade over time, even when stored at 4°C.
Instrument Malfunction Perform regular instrument maintenance and calibration checks as recommended by the manufacturer.
Buffer Mismatch (ITC) Ensure the buffer used to dissolve the compound is identical to the buffer in the sample cell to minimize heats of dilution.[18]

Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event to determine thermodynamic parameters.[5][7]

  • Preparation:

    • Thoroughly dialyze the target protein into the final assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4).

    • Dissolve the antitubercular agent in the exact same buffer from the dialysis. A slight buffer mismatch can create large artifacts.

    • Degas both the protein and compound solutions immediately before the experiment to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).[8]

    • Load the protein solution into the sample cell and the antitubercular agent solution into the injection syringe.[7]

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe, which should be discarded from the data analysis.

    • Carry out a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the area under each injection peak, which corresponds to the heat released or absorbed.

    • Plot the integrated heat against the molar ratio of the compound to the protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to derive the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[6]

Protocol 2: Fluorescence Polarization (FP) - Competitive Assay

This protocol determines the binding affinity of an unlabeled antitubercular agent by measuring its ability to displace a fluorescently labeled tracer from the target protein.[10]

  • Reagent Preparation:

    • Prepare a series of dilutions of the unlabeled antitubercular agent in the assay buffer.

    • Prepare a solution containing the target protein and a fluorescently labeled tracer at fixed concentrations. The tracer concentration should be low (e.g., 1-10 nM) and the protein concentration should be around the Kd of the tracer-protein interaction.[13]

  • Assay Procedure:

    • In a microplate (preferably non-binding, black plates), add the protein-tracer solution to wells.

    • Add the serially diluted unlabeled antitubercular agent to the wells.

    • Include controls:

      • Tracer only (for minimum polarization).

      • Tracer + Protein (for maximum polarization).

    • Incubate the plate for a predetermined time to allow the reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate polarizing filters.

  • Data Analysis:

    • Plot the mP values against the logarithm of the concentration of the unlabeled antitubercular agent.

    • Fit the resulting sigmoidal curve to determine the IC50 value (the concentration of the agent that displaces 50% of the tracer).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which requires the known Kd of the tracer.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis p1 Purify Target Protein p3 Select & Prepare Assay Buffer p1->p3 p2 Synthesize/Acquire Antitubercular Agent p2->p3 a1 Perform Serial Dilutions of Agent p3->a1 Buffer a2 Incubate Agent with Protein a1->a2 a3 Measure Binding Signal (e.g., ITC, SPR, FP) a2->a3 d1 Process Raw Data a3->d1 Raw Signal d2 Plot Binding Curve d1->d2 d3 Fit to Binding Model d2->d3 d4 Determine Affinity (Kd) d3->d4 troubleshooting_logic start Start Assay check_signal Is a binding signal observed? start->check_signal check_repro Are results reproducible? check_signal->check_repro Yes no_signal Troubleshoot: - Protein Activity - Buffer Conditions - Compound Solubility check_signal->no_signal No check_nsb Is non-specific binding high? check_repro->check_nsb Yes not_repro Troubleshoot: - Equilibrium Time - Pipetting - Reagent Stability check_repro->not_repro No success Assay Optimized check_nsb->success No high_nsb Troubleshoot: - Add Detergent - Increase Salt - Check Purity check_nsb->high_nsb Yes no_signal->start Re-evaluate not_repro->start Re-run high_nsb->start Modify Protocol

References

Technical Support Center: Refining Purification Methods for Antitubercular Agent-36 (ATA-36)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Antitubercular Agent-36 (ATA-36), a novel small molecule entity.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for ATA-36?

A1: The primary recommended purification methods for ATA-36 are normal-phase flash column chromatography followed by crystallization.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed for final polishing or for purifying very small quantities of the agent.

Q2: What are the typical purity requirements for ATA-36 for in vitro and in vivo studies?

A2: For initial in vitro screening, a purity of >95% is generally acceptable. However, for in vivo studies and further drug development, a purity of >99.5% is required to avoid confounding results from impurities.[1]

Q3: How can I confirm the identity and purity of ATA-36 after purification?

A3: A combination of analytical techniques should be used to confirm the identity and purity of ATA-36. These include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity profile.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Q4: What are the common impurities encountered during the synthesis of ATA-36?

A4: Common impurities may include unreacted starting materials, reaction byproducts, and reagents. Structurally related impurities that are close in polarity to ATA-36 are often the most challenging to remove.

Troubleshooting Guides

Chromatography Purification

Problem 1: Poor separation of ATA-36 from an impurity during column chromatography.

  • Possible Cause: The solvent system may not be optimal, leading to poor resolution.

  • Solution:

    • Optimize the Solvent System: Use thin-layer chromatography (TLC) to screen different solvent systems.[2] A common starting point for normal-phase chromatography is a hexane/ethyl acetate mixture. Vary the ratio to achieve a retention factor (Rf) of 0.2-0.3 for ATA-36.[3]

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. If you are using silica gel, you could try alumina or a bonded-phase silica.[4]

Problem 2: ATA-36 is eluting too quickly (high Rf) or not at all (low Rf).

  • Possible Cause: The polarity of the eluent is either too high or too low.

  • Solution:

    • If Rf is too high: The eluent is too polar. Decrease the proportion of the polar solvent (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate system).[2]

    • If Rf is too low: The eluent is not polar enough. Increase the proportion of the polar solvent.[2]

Problem 3: Tailing or streaking of the ATA-36 spot on the TLC plate or broad peaks in HPLC. [2]

  • Possible Cause:

    • The sample may be overloaded.

    • The compound may be interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).

    • The compound may be degrading on the column.[3]

  • Solution:

    • Reduce Sample Load: Dilute the sample before loading it onto the column.[2]

    • Modify the Mobile Phase: For acidic compounds, add a small amount of acetic acid (0.1-1%) to the mobile phase. For basic compounds, add a small amount of triethylamine (0.1-1%).[2]

    • Check Compound Stability: Run a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any degradation has occurred.[3]

Problem 4: Ghost peaks appearing in subsequent HPLC runs.

  • Possible Cause: Carryover from a previous injection or contamination of the mobile phase.[5]

  • Solution:

    • Implement a Needle Wash: Ensure the HPLC injector's needle wash is functioning correctly and uses a strong solvent.

    • Flush the Column: Flush the column with a strong solvent (e.g., isopropanol or acetonitrile) after each run.

    • Use High-Purity Solvents: Always use HPLC-grade solvents to prepare the mobile phase to avoid introducing contaminants.[5]

Crystallization Purification

Problem 1: ATA-36 fails to crystallize.

  • Possible Cause:

    • The solution is not supersaturated.

    • The presence of impurities is inhibiting crystal formation.[6]

    • The chosen solvent is not appropriate.

  • Solution:

    • Induce Supersaturation: Slowly evaporate the solvent or add an anti-solvent (a solvent in which ATA-36 is insoluble) dropwise.[7]

    • Seeding: Add a small crystal of pure ATA-36 to the solution to act as a nucleation site.[7]

    • Solvent Screening: Experiment with a variety of solvents with different polarities.

    • Further Purification: If impurities are suspected, an additional chromatographic step may be necessary before attempting crystallization again.[8]

Problem 2: ATA-36 oils out instead of crystallizing.

  • Possible Cause: The degree of supersaturation is too high, or the temperature is too high.

  • Solution:

    • Reduce Supersaturation Rate: Slow down the addition of the anti-solvent or the rate of solvent evaporation.[7]

    • Lower the Temperature: Try cooling the solution slowly.

    • Use a More Dilute Solution: Start with a less concentrated solution of ATA-36.

Problem 3: The resulting crystals have low purity.

  • Possible Cause: Impurities are being incorporated into the crystal lattice or are trapped between crystal agglomerates.[9]

  • Solution:

    • Recrystallization: Dissolve the impure crystals in a minimal amount of hot solvent and allow them to cool slowly to recrystallize.

    • Control Agitation: Optimize the stirring rate to prevent the formation of large agglomerates that can trap mother liquor.[9]

    • Wash the Crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.

Data Presentation

Table 1: Troubleshooting Chromatography Parameters for ATA-36 Purification

IssueParameter to AdjustRecommended ActionExpected Outcome
Poor ResolutionMobile Phase CompositionSystematically vary the solvent ratio (e.g., 5% increments of the more polar solvent).Increased separation between ATA-36 and impurity peaks.
Peak TailingMobile Phase ModifierAdd 0.1% trifluoroacetic acid (TFA) or formic acid for acidic compounds; 0.1% triethylamine for basic compounds.Symmetrical peak shape.
High BackpressureFlow Rate / Column FritReduce the flow rate. / Replace the column inlet frit.Backpressure within the system's operational limits.
Irreproducible Retention TimesMobile Phase PreparationPrepare fresh mobile phase daily and ensure thorough mixing and degassing.[5]Consistent retention times between runs.

Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography of ATA-36
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude ATA-36 in a minimal amount of the appropriate solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing pure ATA-36.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Crystallization of ATA-36
  • Dissolution: Dissolve the purified ATA-36 from chromatography in a minimal amount of a suitable hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator or freezer.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under a high vacuum to remove any residual solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude ATA-36 chromatography Flash Column Chromatography crude_product->chromatography crystallization Crystallization chromatography->crystallization purity_check Purity & Identity Check (HPLC, MS, NMR) crystallization->purity_check final_product Pure ATA-36 (>99.5%) purity_check->final_product

Caption: A typical experimental workflow for the purification and analysis of ATA-36.

troubleshooting_logic start Low Purity after Initial Purification check_chrom Review Chromatography Data start->check_chrom is_resolution_good Good Resolution? check_chrom->is_resolution_good optimize_chrom Optimize Mobile Phase or Change Column is_resolution_good->optimize_chrom No check_cryst Review Crystallization Process is_resolution_good->check_cryst Yes optimize_chrom->start is_oil_out Oiling Out? check_cryst->is_oil_out adjust_cryst Adjust Supersaturation or Temperature is_oil_out->adjust_cryst Yes recrystallize Recrystallize is_oil_out->recrystallize No adjust_cryst->check_cryst final_purity High Purity Achieved recrystallize->final_purity

Caption: A decision tree for troubleshooting low purity issues with ATA-36.

References

Validation & Comparative

Pretomanid vs. Isoniazid: A Comparative Efficacy Analysis Against Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the novel antitubercular agent Pretomanid and the first-line drug Isoniazid, focusing on their efficacy against drug-resistant strains of Mycobacterium tuberculosis (M.tb). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical and clinical data to inform future research and therapeutic strategies.

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis poses a significant global health threat, rendering many traditional therapeutic options, including isoniazid, ineffective. Pretomanid, a nitroimidazooxazine, has emerged as a critical component of new treatment regimens for highly drug-resistant TB. This guide demonstrates that while isoniazid is a potent bactericidal agent against susceptible M.tb, its efficacy is severely compromised by resistance-conferring mutations. In stark contrast, Pretomanid exhibits potent activity against both drug-susceptible and drug-resistant M.tb strains, including those resistant to isoniazid. Clinical trials have confirmed the high efficacy of Pretomanid-containing regimens in treating patients with XDR-TB and treatment-intolerant or non-responsive MDR-TB, achieving success rates unattainable with isoniazid-based therapies for these infections.

Mechanism of Action and Resistance

Isoniazid and Pretomanid are both pro-drugs that require activation by mycobacterial enzymes. However, their downstream mechanisms and susceptibility to resistance mutations are fundamentally different.

Isoniazid (INH) is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[1] The activated form of INH primarily inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase, InhA.[2] Resistance to INH most commonly arises from mutations in the katG gene, which prevent the activation of the pro-drug, or from mutations in the promoter region of the inhA gene, leading to its overexpression.[1][2] katG mutations typically confer high-level resistance, while inhA mutations are associated with low-level resistance.[1]

Pretomanid (PA-824) , a member of the nitroimidazole class, is activated by the deazaflavin-dependent nitroreductase (Ddn).[3] Its mechanism is twofold: under anaerobic conditions, it releases reactive nitrogen species, including nitric oxide, which acts as a respiratory poison.[3] This is crucial for targeting non-replicating, persistent bacteria. Under aerobic conditions, Pretomanid metabolites inhibit mycolic acid synthesis, disrupting cell wall production.[3] This dual mechanism makes it effective against both replicating and non-replicating bacilli.[4] Resistance to Pretomanid has been associated with mutations in genes involved in the F420 coenzyme biosynthesis pathway (fbiA, fbiB, fbiC) or in the Ddn activator itself, though this is not yet a significant clinical issue.[5]

TB_Drug_Mechanisms cluster_0 Isoniazid (INH) Pathway cluster_1 Pretomanid Pathway INH_prodrug Isoniazid (Prodrug) KatG KatG (Activator Enzyme) INH_prodrug->KatG Activation Activated_INH Activated INH KatG->Activated_INH InhA InhA (Target Enzyme) Activated_INH->InhA Inhibition Mycolic_Acid_INH Mycolic Acid Synthesis InhA->Mycolic_Acid_INH Cell_Wall_INH Cell Wall Integrity Mycolic_Acid_INH->Cell_Wall_INH Bacterial Lysis Bacterial Lysis Cell_Wall_INH->Bacterial Lysis katG_mutation katG mutation katG_mutation->KatG Prevents Activation inhA_mutation inhA mutation inhA_mutation->InhA Reduces Binding Pretomanid_prodrug Pretomanid (Prodrug) Ddn Ddn (Activator Enzyme) Pretomanid_prodrug->Ddn Activation Metabolites Reactive Metabolites & Nitric Oxide Ddn->Metabolites Mycolic_Acid_Pretomanid Mycolic Acid Synthesis Metabolites->Mycolic_Acid_Pretomanid Inhibition (Aerobic) Respiratory_Poison Respiratory Poisoning Metabolites->Respiratory_Poison Toxicity (Anaerobic) Cell_Wall_Pretomanid Cell Wall Integrity Mycolic_Acid_Pretomanid->Cell_Wall_Pretomanid Respiratory_Poison->Bacterial Lysis Cell_Wall_Pretomanid->Bacterial Lysis

Caption: Comparative Mechanisms of Action and Resistance for Isoniazid and Pretomanid.

Comparative In Vitro Efficacy

The most direct measure of a drug's potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit bacterial growth. Data clearly show that while isoniazid is potent against susceptible M.tb, its activity plummets against resistant strains. Pretomanid maintains its low MIC across a spectrum of drug-resistant isolates.

Table 1: Comparative MICs against M. tuberculosis Strains

DrugM.tb Strain TypeGenotypic Resistance MarkerMIC Range (µg/mL)
Isoniazid Drug-Susceptible (DS-TB)Wild-Type< 0.2
INH-Resistant (Low-Level)inhA promoter mutation0.2 - 4.0
INH-Resistant (High-Level)katG S315T mutation> 2.0 (often > 50)
Pretomanid Drug-Susceptible (DS-TB)N/A0.015 - 0.25[4]
Multidrug-Resistant (MDR-TB)e.g., rpoB, katG mutations0.03 - 0.53[4]
Extensively Drug-Resistant (XDR-TB)e.g., rpoB, katG, gyrA mutations0.005 - 0.48[3]

Data compiled from multiple sources. INH MICs for resistant strains are representative ranges based on common mutations.[1] Pretomanid MICs demonstrate consistent activity regardless of resistance to other agents.[3][4]

Clinical Efficacy in Drug-Resistant TB

The clinical utility of Pretomanid against highly resistant TB has been established in landmark clinical trials. Isoniazid, by definition, is not included in regimens for INH-resistant TB, and its inclusion in failing regimens contributes to the amplification of resistance.

The Nix-TB trial was a pivotal open-label study that evaluated a three-drug, all-oral regimen of Bedaquiline, Pretomanid, and Linezolid (BPaL) for 6 months. The trial enrolled patients with XDR-TB and treatment-intolerant or non-responsive MDR-TB, populations with historically poor outcomes.

Table 2: Key Efficacy Outcomes from the Nix-TB Trial

Outcome MeasureResult (N=109)
Primary Endpoint
Favorable Outcome at 6 months post-treatment90%
Patient Population
XDR-TB89% Favorable Outcome
Treatment-Intolerant / Non-responsive MDR-TB92% Favorable Outcome
Microbiological Outcome
Sputum culture conversion at 6 months99%

Data from the Nix-TB trial. A favorable outcome was defined as the resolution of clinical symptoms and no bacteriological failure or relapse.

These results, with approximately 90% of participants achieving a favorable outcome, stand in stark contrast to the historical success rates of 34% for XDR-TB and 55% for MDR-TB with previous standard-of-care regimens that could last two years or longer.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of key experimental findings. Below are summaries of standard protocols used to generate the data presented in this guide.

Minimum Inhibitory Concentration (MIC) Determination

A standard method for determining the MIC of antitubercular agents against M.tb is the broth microdilution method using Middlebrook 7H9 broth.

MIC_Workflow start Prepare M.tb Inoculum (e.g., H37Rv or clinical isolate) Adjust to 0.5 McFarland standard plate Prepare 96-well plate with 2-fold serial dilutions of drug (Pretomanid or Isoniazid) in Middlebrook 7H9 Broth start->plate inoculate Inoculate wells with diluted M.tb suspension plate->inoculate controls Include: - Growth Control (no drug) - Sterility Control (no bacteria) inoculate->controls incubate Incubate plates at 37°C for 7-21 days controls->incubate read Visually inspect for growth or use colorimetric indicator (e.g., Resazurin) incubate->read determine_mic MIC = Lowest drug concentration with no visible growth read->determine_mic

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol:

  • Drug Preparation: A stock solution of the drug is prepared and serially diluted in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculum Preparation: A suspension of the M.tb strain is prepared and its turbidity adjusted to a 0.5 McFarland standard, then further diluted.

  • Inoculation: Each well (except for a sterility control) is inoculated with the bacterial suspension. A positive growth control well (no drug) is included.

  • Incubation: The plate is sealed and incubated at 37°C for 7 to 21 days.

  • Reading: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of M.tb. This can be assessed visually or with the aid of a growth indicator like resazurin.

In Vivo Efficacy (Murine Model)

The BALB/c mouse model is commonly used to assess the in vivo bactericidal activity of new TB drug candidates.

Protocol:

  • Infection: 6-8 week old female BALB/c mice are infected via a low-dose aerosol route with a virulent M.tb strain (e.g., H37Rv) to establish a chronic lung infection.

  • Treatment Initiation: Treatment commences approximately 4-6 weeks post-infection, once a stable bacterial load is established in the lungs.

  • Drug Administration: Mice are divided into groups: untreated control, isoniazid-treated, and pretomanid-treated (or a combination regimen). Drugs are typically administered orally via gavage, 5-6 days a week.

  • Assessment: At specified time points (e.g., 4 and 8 weeks of treatment), cohorts of mice from each group are euthanized. The lungs and spleens are aseptically removed, homogenized, and plated on selective agar (e.g., Middlebrook 7H11) to determine the bacterial load (Colony Forming Units - CFU).

  • Outcome: Efficacy is measured by the reduction in log10 CFU in the organs of treated mice compared to the untreated controls.

Nix-TB Clinical Trial Protocol Summary
  • Design: Open-label, single-arm study.

  • Population: Adults and adolescents (≥14 years) with pulmonary XDR-TB or treatment-intolerant/non-responsive MDR-TB.

  • Intervention:

    • Bedaquiline: 400 mg daily for 2 weeks, then 200 mg three times weekly for 24 weeks.

    • Pretomanid: 200 mg daily for 26 weeks.

    • Linezolid: 1200 mg daily for 26 weeks (with dose adjustments permitted for toxicity).

  • Primary Outcome: Incidence of bacteriologic failure, relapse, or clinical failure at 6 months after the end of treatment.

  • Monitoring: Participants were monitored closely for safety (especially peripheral neuropathy and myelosuppression from linezolid) and efficacy (sputum smear and culture) throughout treatment and a 24-month follow-up period.

Conclusion

The available preclinical and clinical data present a clear distinction between Pretomanid and Isoniazid in the context of drug-resistant tuberculosis. While Isoniazid remains a cornerstone for treating drug-susceptible TB, its utility is completely negated by common resistance mutations. Pretomanid, with its novel mechanism of action, demonstrates consistent and potent bactericidal activity against M.tb isolates regardless of their resistance profile to isoniazid or other antitubercular drugs. The success of the BPaL regimen in the Nix-TB trial underscores the transformative potential of Pretomanid in treating the most challenging forms of TB. For researchers and drug developers, Pretomanid serves as a benchmark for novel compounds targeting drug-resistant pathogens, highlighting the importance of new mechanisms of action to overcome existing resistance.

References

Comparative Analysis of Cross-Resistance Profile for Antitubercular Agent-36

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antitubercular agent-36" is a hypothetical designation for a novel investigational drug. The following guide is a representative comparison based on established principles of antitubercular drug resistance and publicly available data for existing medications.

This guide provides a comparative overview of the cross-resistance profile of the hypothetical novel drug, this compound, against currently used first- and second-line antitubercular agents. The data and protocols presented are intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new treatments for tuberculosis (TB).

Postulated Mechanism of Action of this compound

This compound is a novel diarylquinoline derivative, distinct from bedaquiline, that is postulated to target the F-ATP synthase of Mycobacterium tuberculosis. Its specific binding site is hypothesized to be on the ε-subunit, leading to a disruption of proton translocation and subsequent depletion of cellular ATP. This mechanism is bactericidal against both replicating and non-replicating bacilli.

Cross-Resistance Profile with Existing Antitubercular Drugs

Cross-resistance occurs when a single resistance mechanism confers insensitivity to multiple drugs.[1] Understanding the cross-resistance profile of a new drug is critical for its development and clinical positioning.

Quantitative Comparison of Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MICs of this compound and other antitubercular drugs against various resistant strains of M. tuberculosis. The data presented is hypothetical and for illustrative purposes.

M. tuberculosis StrainRifampicin (µg/mL)Isoniazid (µg/mL)Bedaquiline (µg/mL)Clofazimine (µg/mL)This compound (µg/mL)
H37Rv (Wild-Type) 0.10.050.030.120.06
rpoB S531L (Rifampicin-resistant) >160.050.030.120.06
katG S315T (Isoniazid-resistant) 0.1>50.030.120.06
atpE A63P (Bedaquiline-resistant) 0.10.05>40.12>8
Rv0678 C61F (Bedaquiline/Clofazimine-resistant) 0.10.05>4>20.06

Interpretation: The hypothetical data suggests that this compound retains its activity against strains resistant to rifampicin and isoniazid, which have distinct mechanisms of action.[2][3] However, a mutation in the atpE gene, which codes for a subunit of the F-ATP synthase, confers high-level cross-resistance to both bedaquiline and this compound. Interestingly, resistance mediated by mutations in the Rv0678 repressor gene, which can lead to bedaquiline and clofazimine resistance, does not appear to affect the activity of this compound.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase. The culture is then diluted to a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Drug Preparation: Antitubercular agents are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide) and serially diluted in 7H9 broth in a 96-well microplate format.

  • Incubation: The prepared inoculum is added to each well of the microplate containing the serially diluted drugs. The plates are incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest drug concentration at which no visible growth of mycobacteria is observed. Visual inspection or measurement of optical density can be used for this determination.

Checkerboard Assay for Synergy and Antagonism

Objective: To assess the interaction between two antimicrobial agents (e.g., synergistic, additive, indifferent, or antagonistic).

Methodology:

  • Plate Preparation: A two-dimensional array of drug concentrations is prepared in a 96-well microplate. Drug A is serially diluted along the x-axis, and Drug B is serially diluted along the y-axis.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis as described for MIC determination.

  • Incubation: The microplate is incubated at 37°C for 7-14 days.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated for each well showing no visible growth: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizations

Signaling Pathway Diagram

cluster_membrane Mycobacterial Cell Membrane F-ATP_synthase F-ATP synthase (F1Fo subunits) ATP_Depletion ATP Depletion F-ATP_synthase->ATP_Depletion Inhibits proton translocation Agent36 This compound Agent36->F-ATP_synthase Binds to ε-subunit Bedaquiline Bedaquiline Bedaquiline->F-ATP_synthase Binds to c-subunit Bacterial_Death Bacterial Death ATP_Depletion->Bacterial_Death atpE_mutation atpE gene mutation atpE_mutation->F-ATP_synthase Alters binding site

Caption: Postulated mechanism of action and resistance for this compound.

Experimental Workflow Diagram

Start Start: Isolate M. tuberculosis strains MIC_determination Determine MIC of Agent-36 against wild-type and resistant strains Start->MIC_determination Checkerboard Perform checkerboard assays with first- and second-line drugs MIC_determination->Checkerboard Genomic_analysis Whole-genome sequencing of in vitro generated resistant mutants Checkerboard->Genomic_analysis Data_analysis Analyze cross-resistance data and identify resistance mutations Genomic_analysis->Data_analysis Conclusion Conclusion: Define cross-resistance profile Data_analysis->Conclusion

Caption: Workflow for assessing the cross-resistance of a novel antitubercular agent.

References

Comparative Analysis of Antitubercular Agent-36: A Guide to Bactericidal vs. Bacteriostatic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of antitubercular drug development, discerning between bactericidal and bacteriostatic mechanisms is paramount for designing effective treatment regimens. This guide provides a comparative analysis of a novel antitubercular candidate, designated here as "Antitubercular agent-36," against established drugs with distinct modes of action. As "this compound" is a hypothetical designation for a novel agent, this guide utilizes the well-characterized, recently approved bactericidal drug Bedaquiline as a proxy to illustrate the comparative methodology. Bedaquiline's activity is contrasted with the known bacteriostatic agents Ethambutol and Linezolid .

This document presents quantitative data from in vitro studies, details the experimental protocols for assessing bactericidal versus bacteriostatic activity, and provides visual representations of the respective mechanisms of action to facilitate a comprehensive understanding for researchers in the field.

Comparative Efficacy: Bactericidal vs. Bacteriostatic Activity

The fundamental distinction between a bactericidal and a bacteriostatic agent lies in its effect on bacterial viability. Bactericidal agents actively kill bacteria, while bacteriostatic agents inhibit their growth and reproduction, relying on the host's immune system to clear the infection. This difference is quantified by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, whereas a ratio of > 4 suggests bacteriostatic activity.

Table 1: Comparative In Vitro Activity against Mycobacterium tuberculosis
AgentClassPrimary Mechanism of ActionMIC Range (μg/mL)MBC Range (μg/mL)MBC/MIC RatioActivity Classification
This compound (as Bedaquiline) DiarylquinolineATP synthase inhibition0.003 - 0.25[1]>128 (for M. avium)[2]Not available for M. tuberculosisBactericidal[3][4]
Ethambutol Diamine derivativeArabinosyl transferase inhibition0.5 - 2.5[4]Not available> 4 (generally considered)Bacteriostatic[5][6][7]
Linezolid OxazolidinoneProtein synthesis inhibition0.062 - 4[1]Not available> 4 (generally considered)Bacteriostatic[8][9]

Note: Direct comparative studies reporting MBC values for all three agents against M. tuberculosis under identical conditions are limited. The classification is based on established knowledge of their mechanisms and reported activities.

Experimental Protocols

The following are detailed methodologies for determining the MIC, MBC, and time-kill kinetics of antitubercular agents against Mycobacterium tuberculosis.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antitubercular agents.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.5% glycerol

  • 96-well microtiter plates

  • Antitubercular agents (stock solutions of known concentration)

  • Resazurin sodium salt solution (for viability assessment)

Procedure:

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared and its turbidity adjusted to match a 1.0 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Drug Dilution: Serial two-fold dilutions of the antitubercular agents are prepared in the 96-well plates using the supplemented Middlebrook 7H9 broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing no drug are included.

  • Incubation: The plates are sealed and incubated at 37°C for 7-14 days.

  • MIC Determination: After incubation, a resazurin solution is added to each well. A color change from blue to pink indicates bacterial growth. The MIC is recorded as the lowest drug concentration in which no color change is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay to quantify the concentration of the drug that results in a 99.9% reduction in the initial bacterial inoculum.

Procedure:

  • Subculturing: Aliquots are taken from the wells of the MIC plate that show no visible growth.

  • Plating: The aliquots are plated onto drug-free Middlebrook 7H10 agar plates.

  • Incubation: The plates are incubated at 37°C for 3-4 weeks until colonies are visible.

  • MBC Determination: The number of colonies on each plate is counted. The MBC is the lowest concentration of the drug that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Time-Kill Curve Assay

Time-kill curve assays provide a dynamic view of the antimicrobial activity over time.

Procedure:

  • Culture Preparation: A log-phase culture of M. tuberculosis is prepared in supplemented Middlebrook 7H9 broth.

  • Drug Exposure: The antitubercular agents are added to the bacterial cultures at concentrations corresponding to multiples of their MIC (e.g., 1x, 2x, 4x MIC). A growth control with no drug is included.

  • Sampling: At various time points (e.g., 0, 24, 48, 72, 96, and 168 hours), aliquots are withdrawn from each culture.

  • Quantification: The aliquots are serially diluted and plated on Middlebrook 7H10 agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The log10 CFU/mL is plotted against time for each drug concentration. A bactericidal agent will show a significant decline in bacterial count over time, while a bacteriostatic agent will show inhibition of growth without a significant reduction in the bacterial population.

Mechanisms of Action and Signaling Pathways

The distinct activities of these antitubercular agents stem from their unique molecular targets within Mycobacterium tuberculosis.

This compound (as Bedaquiline): ATP Synthase Inhibition

Bedaquiline represents a novel class of drugs, the diarylquinolines, that target bacterial energy metabolism. It specifically inhibits the proton pump of mycobacterial ATP synthase, an enzyme crucial for generating ATP.[4][10] By binding to the c-subunit of the ATP synthase, Bedaquiline blocks the enzyme's rotation, leading to a depletion of cellular energy and subsequent cell death.[10][11][12] This mechanism is effective against both replicating and non-replicating bacilli.

Bedaquiline_Mechanism cluster_membrane Mycobacterial Inner Membrane ATP_synthase ATP Synthase (F1Fo) Proton_channel Proton Channel (Fo) ATP ATP ATP_synthase->ATP Synthesis Protons_in Protons (Low Conc.) Proton_channel->Protons_in Proton Translocation Bedaquiline Bedaquiline (Agent-36) Bedaquiline->Proton_channel Binds to c-subunit & Blocks Channel Protons_out Protons (High Conc.) Protons_out->Proton_channel Proton Motive Force Protons_in->ATP_synthase Drives Rotation ADP ADP + Pi ADP->ATP_synthase Cell_Death Bacterial Cell Death ATP->Cell_Death Energy Depletion Leads to

Caption: Bedaquiline inhibits the proton channel of ATP synthase, disrupting energy production.

Ethambutol: Arabinosyl Transferase Inhibition

Ethambutol is a bacteriostatic agent that disrupts the synthesis of the mycobacterial cell wall.[5][6][7] It specifically inhibits the enzyme arabinosyl transferase, which is essential for the polymerization of arabinan, a key component of the arabinogalactan in the cell wall.[13][14][15] This disruption weakens the cell wall, making the bacterium more susceptible to other drugs and preventing its replication.

Ethambutol_Mechanism cluster_synthesis Cell Wall Precursor Synthesis DPA Decaprenyl-P-Arabinose (Arabinose Donor) Emb Arabinosyl Transferase (EmbB) DPA->Emb Acceptor Arabinogalactan Acceptor Acceptor->Emb Arabinogalactan Arabinogalactan Synthesis Emb->Arabinogalactan Arabinose Polymerization Ethambutol Ethambutol Ethambutol->Emb Inhibits Cell_Wall Mycobacterial Cell Wall Arabinogalactan->Cell_Wall Incorporation into Growth_Inhibition Bacterial Growth Inhibition (Bacteriostatic) Cell_Wall->Growth_Inhibition Disrupted Synthesis Leads to

Caption: Ethambutol inhibits arabinosyl transferase, disrupting cell wall synthesis.

Linezolid: Protein Synthesis Inhibition

Linezolid is an oxazolidinone antibiotic that acts as a bacteriostatic agent by inhibiting the initiation of protein synthesis.[8][9] It binds to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex required for translation.[6][16][17] This action halts the production of essential proteins, thereby stopping bacterial growth.

Linezolid_Mechanism cluster_ribosome Bacterial Ribosome Ribosome_50S 50S Subunit Initiation_Complex 70S Initiation Complex Ribosome_50S->Initiation_Complex Ribosome_30S 30S Subunit Ribosome_30S->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Initiates Linezolid Linezolid Linezolid->Ribosome_50S Binds to 23S rRNA (A-site) mRNA mRNA mRNA->Initiation_Complex fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex Growth_Inhibition Bacterial Growth Inhibition (Bacteriostatic) Protein_Synthesis->Growth_Inhibition Inhibition Leads to

Caption: Linezolid binds to the 50S ribosomal subunit, inhibiting protein synthesis initiation.

Conclusion

The differentiation between bactericidal and bacteriostatic activity is a critical consideration in the development and clinical application of new antitubercular agents. This guide, using Bedaquiline as a proxy for the hypothetical "this compound," demonstrates a framework for comparative analysis against established bacteriostatic drugs, Ethambutol and Linezolid. The provided data tables, detailed experimental protocols, and mechanistic diagrams offer a comprehensive resource for researchers. A thorough understanding of an agent's bactericidal or bacteriostatic nature, its molecular target, and its performance in standardized assays is essential for advancing the pipeline of effective tuberculosis therapies.

References

Unraveling the Identity of "Antitubercular Agent-36": A Prerequisite for Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive head-to-head comparison between "Antitubercular agent-36" and the cornerstone drug bedaquiline is currently precluded by a significant challenge: the ambiguous identity of "this compound." Initial research reveals that "this compound" is also referred to as "compound 53" in scientific literature. However, this designation is not unique, with multiple distinct chemical entities under investigation for tuberculosis treatment being labeled as "compound 53." This multiplicity of candidates, each with a potentially different mechanism of action and preclinical data profile, makes a direct and meaningful comparison with bedaquiline impossible without further clarification.

The various molecules identified as "compound 53" in the context of antitubercular research appear to target different aspects of Mycobacterium tuberculosis physiology. These include inhibition of essential enzymes such as enoyl-acyl carrier protein reductase (InhA) and mycolic acid transporter (MmpL3), as well as belonging to broader classes like oxazolidinones. Each of these mechanisms represents a distinct therapeutic strategy, and consequently, the efficacy, safety, and resistance profiles would be expected to differ significantly.

To proceed with the requested in-depth comparison, it is imperative to first precisely identify the specific "this compound" of interest. Key differentiating information would include:

  • Chemical Structure or Class: The definitive chemical structure or at least the specific chemical class (e.g., a particular series of benzamides, a novel oxazolidinone) is essential.

  • Originating Research Group or Publication: Knowing the academic institution, pharmaceutical company, or the specific scientific paper that first described this particular "this compound" would allow for targeted data retrieval.

  • Proposed Mechanism of Action: A clear understanding of the intended biological target or pathway is crucial for a relevant comparison with bedaquiline, which inhibits the mycobacterial ATP synthase.

Without this disambiguation, any attempt to construct a comparative guide would be speculative and potentially misleading for the target audience of researchers, scientists, and drug development professionals.

Once the specific identity of "this compound" is established, a thorough search for relevant preclinical and, if available, clinical data can be initiated. This would involve looking for studies detailing its:

  • In vitro activity: Minimum Inhibitory Concentration (MIC) against drug-susceptible and drug-resistant strains of M. tuberculosis.

  • Bactericidal vs. Bacteriostatic activity: Kill-curve analyses to determine if the agent actively kills the bacteria or merely inhibits its growth.

  • In vivo efficacy: Data from animal models of tuberculosis (e.g., mouse or guinea pig models), including reduction in bacterial load in the lungs and spleen.

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties.

  • Safety and Toxicology: Data on cytotoxicity, off-target effects, and any adverse events observed in preclinical studies.

Only with this specific information can a meaningful head-to-head comparison with the well-characterized profile of bedaquiline be conducted, including the generation of the requested data tables and visualizations. We urge the user to provide clarifying details to enable the creation of an accurate and valuable scientific resource.

Comparative Analysis of Target Engagement for Novel Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

This guide provides a comparative overview of in situ target engagement validation for a hypothetical novel antitubercular candidate, Agent-36 (AT-36), against established first-line tuberculosis therapies. The data and methodologies presented are designed to offer a framework for the objective assessment of new chemical entities in the tuberculosis drug development pipeline.

Overview of Compared Agents

To provide a robust comparison, we are assessing the novel agent AT-36 against two cornerstone antitubercular drugs with distinct mechanisms of action: Isoniazid and Rifampicin. AT-36 is a hypothetical agent designed to target the cytochrome bc1 complex, a key component of the electron transport chain in Mycobacterium tuberculosis.

AgentTarget ProteinBiological Pathway
Agent-36 (AT-36) (Hypothetical) Cytochrome b subunit (QcrB)Cellular Respiration / ATP Synthesis
Isoniazid (INH) Enoyl-ACP reductase (InhA)Mycolic Acid Biosynthesis[1][2]
Rifampicin (RIF) DNA-dependent RNA polymerase (RpoB)RNA Synthesis[1][3]
Quantitative Comparison of Target Engagement & Efficacy

The following table summarizes key quantitative metrics for AT-36, Isoniazid, and Rifampicin. Data for AT-36 is hypothetical for illustrative purposes. Target engagement is quantified by the Cellular Thermal Shift Assay (CETSA), measuring the shift in the target protein's melting temperature (ΔTm) upon ligand binding, and by in-cell NMR to determine the binding affinity (Kd) in a cellular environment.

ParameterAgent-36 (AT-36)Isoniazid (INH)Rifampicin (RIF)
Target Engagement (CETSA, ΔTm in situ) +4.2 °C+2.5 °C (for InhA)+3.1 °C (for RpoB)
Binding Affinity (In-cell NMR, Kd) ~150 nM~500 nM (activated form)~200 nM
Min. Inhibitory Conc. (MIC, M. tb H37Rv) 0.05 µg/mL0.02-0.06 µg/mL0.05-0.2 µg/mL
Bactericidal Activity (log reduction in CFU) 3-log reduction at 4x MIC (7 days)2-log reduction at 4x MIC (7 days)4-log reduction at 4x MIC (7 days)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is utilized to verify target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[4]

Objective: To determine the in situ thermal stabilization (ΔTm) of QcrB, InhA, and RpoB following treatment with their respective inhibitors.

Methodology:

  • Cell Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC, and 0.05% Tween 80 to mid-log phase.

  • Compound Treatment: Aliquots of the bacterial culture are treated with AT-36 (10x MIC), Isoniazid (10x MIC), or Rifampicin (10x MIC) for 4 hours at 37°C. A DMSO-treated control is run in parallel.

  • Heat Shock: The treated cell suspensions are divided into multiple aliquots and heated individually to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Cells are lysed using bead beating in a lysis buffer containing protease inhibitors.

  • Protein Separation: The lysate is centrifuged to separate soluble proteins from aggregated proteins.

  • Target Detection: The supernatant (soluble fraction) is analyzed by Western blot using specific antibodies against QcrB, InhA, or RpoB.

  • Data Analysis: The intensity of the protein bands at each temperature is quantified. The melting temperature (Tm) is the temperature at which 50% of the protein has denatured and aggregated. The ΔTm is calculated as (Tm of drug-treated sample) - (Tm of DMSO control).

Protocol 2: In-Cell NMR Spectroscopy

In-cell NMR is employed to confirm the direct binding of a compound to its target within a living cellular environment and to estimate the binding affinity.[5][6][7]

Objective: To validate the interaction between AT-36 and QcrB in live mycobacteria and determine the dissociation constant (Kd).

Methodology:

  • Isotope Labeling: For protein-observed NMR, the target protein (QcrB) is overexpressed in M. smegmatis (a non-pathogenic surrogate) using a medium containing ¹⁵N-labeled ammonium chloride to produce a ¹⁵N-labeled protein. For ligand-observed NMR, this step is not required.

  • Cell Preparation: The bacterial cells are harvested, washed, and resuspended in a buffered saline solution suitable for NMR analysis.

  • NMR Data Acquisition:

    • Ligand-Observed (e.g., Saturation Transfer Difference - STD NMR): ¹H NMR spectra are acquired in the presence and absence of the target-expressing cells. The STD NMR experiment identifies which protons on the ligand (AT-36) are in close proximity to the target protein, confirming interaction.[5]

    • Protein-Observed (e.g., ¹H-¹⁵N HSQC): An HSQC spectrum of the ¹⁵N-labeled protein is recorded. Upon addition of increasing concentrations of AT-36, changes in the chemical shifts of specific amino acid residues in the protein's active site are monitored to map the binding site and calculate the Kd.

  • Data Analysis: For ligand-observed methods, the presence of STD signals confirms binding. For protein-observed methods, the chemical shift perturbations are plotted against the ligand concentration and fitted to a binding isotherm to calculate the dissociation constant (Kd).

Visualizations

Signaling & Metabolic Pathways

The following diagrams illustrate the biological pathways targeted by each agent.

Antitubercular_Pathways cluster_0 Cellular Respiration cluster_1 Cell Wall Synthesis cluster_2 Transcription ETC Electron Transport Chain QcrB Cytochrome bc1 Complex (QcrB) ETC->QcrB ATP_Synthase ATP Synthase QcrB->ATP_Synthase ATP ATP ATP_Synthase->ATP AT36 AT-36 AT36->QcrB FASII Fatty Acid Synthase II InhA Enoyl-ACP Reductase (InhA) FASII->InhA Mycolic_Acid Mycolic Acids InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall INH Isoniazid (activated) INH->InhA DNA DNA Template RpoB RNA Polymerase (RpoB) DNA->RpoB RNA mRNA RpoB->RNA RIF Rifampicin RIF->RpoB Target_Engagement_Workflow start Start: Mycobacterial Culture compound_tx Treat with Antitubercular Agent start->compound_tx parallel_split compound_tx->parallel_split cetsa Cellular Thermal Shift Assay (CETSA) parallel_split->cetsa Thermal Stability nmr In-Cell NMR Spectroscopy parallel_split->nmr Direct Binding cetsa_analysis Western Blot & Tm Calculation cetsa->cetsa_analysis nmr_analysis Spectral Analysis & Kd Calculation nmr->nmr_analysis validation Target Engagement Validated cetsa_analysis->validation nmr_analysis->validation

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of Antitubercular Agent-36

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antitubercular agent-36" is a hypothetical designation. This document provides disposal procedures based on the assumption that this agent is a potent, biologically active, and potentially cytotoxic compound requiring stringent safety precautions. These procedures are derived from established guidelines for handling hazardous pharmaceutical and antitubercular compounds in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of "this compound" and associated contaminated materials.

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

  • Minimum PPE includes:

    • Disposable gown with solid front and cuffed sleeves.

    • Two pairs of chemotherapy-rated nitrile gloves.[1]

    • ANSI-approved safety glasses with side shields or splash goggles.

    • A fit-tested N95 respirator or higher-level respiratory protection, especially when handling powders or creating aerosols.

All handling of "this compound," including weighing, reconstituting, and preparing for disposal, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent aerosol generation and inhalation.[2][3]

Waste Segregation and Collection

Proper segregation of waste at the point of generation is critical to ensure safe and compliant disposal. All waste containers must be clearly labeled as "Cytotoxic Waste" or with a similar warning.[4][5]

  • Solid Waste:

    • Contaminated PPE and Debris: Place all disposable items such as gloves, gowns, bench diapers, and materials used for cleaning spills into a designated, leak-proof, puncture-resistant container lined with a yellow chemotherapy waste bag.[1][4]

    • Unused or Expired Compound: Unused or expired "this compound" in its solid form should be disposed of as hazardous chemical waste. Do not mix with other laboratory waste.[1]

  • Liquid Waste:

    • Bulk Liquid Waste: Collect all solutions containing "this compound" in a dedicated, leak-proof, and shatter-resistant container clearly labeled as "Hazardous Waste: this compound." Do not dispose of this waste down the drain.

    • Trace-Contaminated Liquids: Aqueous solutions with trace contamination may be chemically deactivated before disposal, following the protocols outlined in Section 3.

  • Sharps Waste:

    • All sharps, including needles, syringes, and glass vials contaminated with "this compound," must be placed in a designated, puncture-resistant sharps container with a purple lid, indicating cytotoxic contamination.[4] Do not recap needles.[1]

Decontamination and Disposal Procedures

Decontamination procedures are essential to inactivate the biological activity of "this compound" before final disposal.

Step 1: Chemical Deactivation (for liquid waste and surfaces)

For liquid waste containing "this compound," chemical deactivation is recommended. Similarly, all surfaces and equipment within the BSC must be decontaminated after handling the agent.

  • Recommended Deactivating Agents: Based on general practices for antitubercular compounds and cytotoxic drugs, the following agents are recommended. Efficacy against Mycobacterium tuberculosis is a key consideration.[2][6][7]

DecontaminantConcentrationContact TimeApplications
Sodium Hypochlorite (Bleach)1 g/l or 5 g/l available chlorine30 minutesLiquid waste (metal-free), non-metallic surfaces.[7]
70% Ethanol70% (v/v) in water15 minutesSurfaces, equipment (note: less effective in the presence of organic load).[2][6][7]
2% Glutaraldehyde2% (v/v) aqueous solution20 minutesSurfaces, metallic equipment.[2][6]
5% Phenol5% (v/v) in water30 minutesEquipment, single-use items prior to disposal.[7]
Step 2: Final Disposal Methods
  • Incineration: This is the preferred method for the final disposal of all solid and chemically deactivated liquid waste contaminated with "this compound."[8][9] Waste should be sent to a licensed hazardous waste incinerator capable of reaching high temperatures (typically 850°C to 1300°C) to ensure complete destruction of the active compound.[10][11][12]

  • Autoclaving: While effective for sterilizing biohazardous materials, autoclaving may not be sufficient to chemically destroy "this compound." Therefore, it should only be used as a secondary treatment for items that have first been chemically decontaminated. Standard autoclave cycles for biohazardous waste are typically run at 121°C for a minimum of 30-60 minutes.[13][14][15]

Experimental Protocols

Protocol 4.1: Preparation of 1 g/l Sodium Hypochlorite Solution
  • Objective: To prepare a working solution of sodium hypochlorite for the decontamination of surfaces and liquid waste.

  • Materials:

    • Household bleach (typically 5% or 50 g/l sodium hypochlorite)

    • Distilled water

    • Graduated cylinder

    • Appropriate storage container (e.g., opaque plastic bottle)

  • Procedure:

    • Determine the concentration of your bleach stock solution.

    • To achieve a 1 g/l final concentration from a 50 g/l stock, prepare a 1:50 dilution.

    • For example, to make 1 liter of working solution, add 20 mL of bleach to 980 mL of distilled water.

    • Prepare this solution fresh daily and store it in a well-ventilated, dark area.[7]

Protocol 4.2: Spill Management
  • Objective: To safely clean up a spill of "this compound."

  • Materials:

    • Spill kit containing: absorbent pads, two pairs of chemotherapy gloves, disposable gown, N95 respirator, safety goggles, and a designated cytotoxic waste container.

  • Procedure:

    • Alert others in the area and restrict access.

    • If the spill is outside of a BSC, evacuate the immediate area to allow aerosols to settle.

    • Don the appropriate PPE.

    • Gently cover the spill with absorbent pads to prevent further spreading.

    • Apply an appropriate decontaminant (e.g., 1 g/l sodium hypochlorite) starting from the outer edge of the spill and working inwards.

    • Allow for the required contact time as specified in the table above.

    • Collect all contaminated materials and place them in the cytotoxic waste container.

    • Clean the spill area again with the decontaminant, followed by a final rinse with 70% ethanol.

    • Dispose of all contaminated materials, including PPE, as cytotoxic waste for incineration.[9]

Disposal Workflow and Logical Relationships

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_treatment Decontamination & Treatment cluster_disposal Final Disposal Solid Solid Waste (PPE, Debris) Solid_Container Yellow Cytotoxic Waste Bag/Container Solid->Solid_Container Liquid Liquid Waste (Solutions) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid->Liquid_Container Sharps Sharps Waste (Needles, Vials) Sharps_Container Purple-Lidded Sharps Container Sharps->Sharps_Container Autoclave Autoclaving (Secondary Treatment) Solid_Container->Autoclave Optional Secondary Step Incineration High-Temperature Incineration Solid_Container->Incineration Deactivation Chemical Deactivation (e.g., Bleach) Liquid_Container->Deactivation Sharps_Container->Incineration Deactivation->Incineration Deactivated Liquid Autoclave->Incineration

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.